Di-tert-butyl piperazine-1,4-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXEBCFDJQGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337995 | |
| Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76535-75-6 | |
| Record name | 1,4-Bis(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76535-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Di-tert-butyl Piperazine-1,4-dicarboxylate: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Di-tert-butyl piperazine-1,4-dicarboxylate, also commonly known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Di-Boc-piperazine, is a pivotal piperazine derivative extensively utilized in organic synthesis and medicinal chemistry.[1] The presence of the tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms of the piperazine ring renders it an exceptionally stable and versatile building block. This guide provides a detailed overview of its structure, properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.
Molecular Structure and Identification
This compound possesses a symmetrical structure with a central piperazine ring where both nitrogen atoms are protected by a Boc group. This protection strategy is crucial for controlling the reactivity of the piperazine nitrogens, allowing for selective chemical transformations.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and use in various experimental setups.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 76535-75-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₆N₂O₄ | [1][2][3][4][7] |
| Molecular Weight | 286.37 g/mol | [1][4][6] |
| Appearance | Solid | [8] |
| Melting Point | 162-166 °C | [8] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Singlet around δ 1.4 ppm (18H, tert-butyl protons), Singlet between δ 3.4 and 3.6 ppm (8H, piperazine ring protons) | [1] |
| ¹³C NMR | Signal for the quaternary carbons of the tert-butyl groups | [1] |
| Mass Spectrometry (GC-MS) | m/z 186 (100%) | [9] |
Synthesis and Experimental Protocols
The most prevalent method for the synthesis of this compound is the direct N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc-anhydride).[1]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol for Synthesis
This protocol outlines a general procedure for the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethanol (EtOH)
-
Nano-Fe₃O₄ catalyst (optional, for catalysis)[10]
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a 10 mL round bottom flask, add ethanol (5 mL), di-tert-butyl dicarbonate (1-2 mmol), nano-Fe₃O₄ catalyst (3 mol%, 0.007 g, if used), and piperazine (1 mmol).[10]
-
Stir the reaction mixture at room temperature.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if a catalyst was used, it can be separated using an external magnet.[10]
-
The solvent is then concentrated under reduced pressure.[10]
-
The resulting crude product can be recrystallized from hexane or ethyl acetate to yield pure 1,4-bis(tert-butoxycarbonyl)piperazine.[10]
Chemical Reactivity and Applications
The Boc protecting groups on this compound are stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an invaluable intermediate in multi-step syntheses.
Deprotection of the Boc Groups
The removal of the Boc groups is a fundamental transformation that unmasks the piperazine nitrogens for further functionalization. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11]
Caption: Deprotection of this compound to yield piperazine.
Experimental Protocol for N-Boc Deprotection
This protocol describes a standard method for the deprotection of N-Boc protected piperazine derivatives.[11]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[11]
-
Cool the solution to 0°C using an ice bath.[11]
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC or LC-MS.[11]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[11]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[11]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[11]
Role in Drug Discovery and Organic Synthesis
This compound serves as a crucial precursor for introducing the piperazine moiety into more complex molecules.[1] The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs).[1] For instance, it is an indispensable building block in the development of drugs like Brexpiprazole.[1] The piperazine core is a critical structural element for creating selective inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are targets in the endocannabinoid system.[1]
Recent advances have also focused on the direct C-H functionalization of the piperazine ring, allowing for the synthesis of a wide range of α-functionalized N-Boc piperazines.[12][13] These methods, often employing lithiation or photoredox catalysis, provide powerful strategies for creating novel piperazine derivatives for drug discovery.[1][12][13]
Safety and Handling
This compound is classified with the GHS signal word "Warning" and carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry place.[8] All products are for research and development use only and must be handled by technically qualified individuals.[8]
References
- 1. This compound|CAS 76535-75-6 [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 76535-75-6 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate AKSci B999 [aksci.com]
- 9. rsc.org [rsc.org]
- 10. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Synthesis Mechanism of 1,4-Bis(tert-butoxycarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and reaction parameters for 1,4-bis(tert-butoxycarbonyl)piperazine, a key intermediate in pharmaceutical and chemical synthesis. The tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms of the piperazine ring allow for controlled subsequent reactions, making it a valuable building block in the development of complex molecules and active pharmaceutical ingredients (APIs).[1]
Core Synthesis Mechanism
The most prevalent and straightforward method for synthesizing 1,4-bis(tert-butoxycarbonyl)piperazine is through the direct N-protection of piperazine using di-tert-butyl dicarbonate (Boc)₂O, commonly known as Boc anhydride.[1][2] The mechanism is a nucleophilic acyl substitution reaction.
The synthesis proceeds in two sequential steps, with the initial formation of the mono-protected N-Boc-piperazine intermediate, followed by the protection of the second nitrogen atom to yield the final di-protected product. The reaction is typically carried out in the presence of a base to neutralize the acidic byproducts formed during the reaction.[3]
The key steps of the mechanism are as follows:
-
First Nucleophilic Attack: A nitrogen atom of the piperazine molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. This leads to the formation of a tetrahedral intermediate.
-
Formation of Mono-Boc-piperazine: The tetrahedral intermediate collapses, resulting in the formation of N-Boc-piperazine and a tert-butyl carbonate leaving group.
-
Decomposition of Leaving Group: The tert-butyl carbonate is unstable and decomposes into carbon dioxide and a tert-butoxide anion.[4]
-
Second Nucleophilic Attack: The remaining unprotected nitrogen atom of the mono-Boc-piperazine then attacks a second molecule of di-tert-butyl dicarbonate.
-
Formation of Di-Boc-piperazine: A similar tetrahedral intermediate is formed and subsequently collapses to yield 1,4-bis(tert-butoxycarbonyl)piperazine and another tert-butyl carbonate leaving group, which also decomposes.
Quantitative Data Presentation
The following table summarizes typical reaction parameters for the synthesis of Boc-protected piperazines. The conditions can be optimized to favor either mono- or di-protection. For the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine, an excess of di-tert-butyl dicarbonate is generally used.
| Parameter | Condition | Notes | Reference |
| Piperazine to (Boc)₂O Ratio | 1 : 2.2 (for di-protection) | An excess of Boc anhydride drives the reaction to completion. | [5] |
| Solvent | Dichloromethane (DCM), Methanol, Acetic Acid | DCM is a common choice for its inertness and ease of removal. | [5][6] |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base is used to neutralize acidic byproducts. | [4] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature and then allowed to warm. | [5][6] |
| Reaction Time | 12-24 hours | Progress can be monitored by TLC or LC-MS. | [5][7] |
| Yield | > 90% | High yields are achievable with optimized conditions. | [8][9] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine or DIPEA (2.2 equivalents) to the solution.
-
Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (2.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1,4-bis(tert-butoxycarbonyl)piperazine.[5]
References
- 1. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to Di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl piperazine-1,4-dicarboxylate, also known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Di-Boc-piperazine, is a key building block in modern organic synthesis and medicinal chemistry.[1] Its structure features a piperazine ring where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy allows for the controlled and selective introduction of the piperazine moiety, a privileged scaffold in drug discovery, into more complex molecular architectures.[1][2] Piperazine and its derivatives are integral to the development of a wide range of therapeutics, including agents targeting the central nervous system, antimicrobials, and anticancer drugs.[3][4][5] The versatile nature of the piperazine core, enabling modulation of physicochemical properties such as solubility and basicity, makes it a valuable component in the design of novel drug candidates.[6] This guide provides an in-depth overview of the chemical properties, synthesis, analysis, and applications of this compound, serving as a comprehensive resource for professionals in the field.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 76535-75-6 | [7] |
| Molecular Formula | C₁₄H₂₆N₂O₄ | [1] |
| Molecular Weight | 286.37 g/mol | [1] |
| Melting Point | 162-166 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Synonyms | 1,4-Bis(tert-butoxycarbonyl)piperazine, Di-Boc-piperazine | [1] |
Synthesis
The most common method for the synthesis of this compound is the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride).[2] This reaction involves the nucleophilic attack of the piperazine nitrogens on the carbonyl carbons of the Boc anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Ethanol (EtOH) or other suitable solvent
-
Nano-Fe₃O₄ catalyst (optional, for room temperature reaction)[8]
-
Hexane or ethyl acetate for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1 mmol) in ethanol (5 mL).[8]
-
Reagent Addition: Add di-tert-butyl dicarbonate (2 mmol) to the solution. For a catalyzed reaction at room temperature, add a catalytic amount of nano-Fe₃O₄ (e.g., 3 mol%).[8]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the scale and catalyst use.[8]
-
Work-up:
-
If a catalyst is used, it can be removed by an external magnet.[8]
-
Concentrate the solution under reduced pressure to remove the solvent.
-
-
Purification: Recrystallize the crude product from hexane or ethyl acetate to obtain pure this compound.[8]
Synthesis workflow for this compound.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.
-
¹H NMR:
-
¹³C NMR:
-
A signal around δ 28.6 ppm for the methyl carbons of the tert-butyl groups.[1]
-
A signal for the quaternary carbons of the tert-butyl groups.
-
A signal for the methylene carbons of the piperazine ring.
-
A signal for the carbonyl carbons of the Boc groups.
-
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions corresponding to the carbamate functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (alkyl) |
| ~1690 | C=O stretch (carbamate) |
| ~1160 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern often shows the loss of tert-butyl groups or the entire Boc group.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The Boc protecting groups can be selectively removed under acidic conditions to liberate the piperazine nitrogens for further functionalization.
Role as a Protected Piperazine Synthon
The primary application is to introduce the piperazine ring into a target molecule. The Boc groups render the piperazine nitrogens unreactive, allowing for modifications at other parts of the molecule. Subsequent deprotection reveals the piperazine core for further reactions.
General scheme for the deprotection and functionalization of the piperazine core.
Synthesis of Brexpiprazole
A notable example of its application is in the synthesis of Brexpiprazole, an atypical antipsychotic.[1][2] this compound serves as a key starting material for the introduction of the piperazine moiety in the drug's structure.
Privileged Scaffold in Medicinal Chemistry
The piperazine ring is considered a "privileged scaffold" because it is a structural motif that is frequently found in biologically active compounds.[1] Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[4][5]
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures:
-
Avoid breathing dust.
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its role as a protected piperazine synthon facilitates the efficient synthesis of a wide array of complex molecules, including important pharmaceuticals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development. This guide provides a foundational resource to support the effective utilization of this important chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 76535-75-6 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. americanelements.com [americanelements.com]
- 8. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]
The Piperazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. These structures serve as versatile templates for the design of novel therapeutic agents across a wide range of diseases. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold. Its prevalence in numerous clinically successful drugs is a testament to its unique combination of physicochemical and biological properties. This guide provides a technical overview of the piperazine core, highlighting its significance through key examples, quantitative data, experimental methodologies, and the visualization of relevant biological pathways.
The utility of the piperazine moiety stems from several key characteristics. Its diamine structure allows for di-substitution, providing a versatile scaffold to orient pharmacophoric groups in precise spatial arrangements for optimal target interaction.[1][2] Furthermore, the piperazine ring can significantly influence the physicochemical properties of a molecule. As a basic and hydrophilic group, it is often incorporated into drug candidates to enhance aqueous solubility and optimize pharmacokinetic profiles, such as absorption and distribution.[2][3] The conformational flexibility of the piperazine ring can be modulated by substitution or by embedding it within more complex, rigid polycyclic structures, allowing for fine-tuning of target binding and selectivity.[2]
The piperazine nucleus is a key component in a wide array of therapeutic agents, including anticancer, antihistamine, antifungal, and antipsychotic drugs.[4][5][6] This broad applicability underscores its status as a truly privileged scaffold in drug discovery.
Case Studies: Piperazine-Containing Drugs
To illustrate the impact of the piperazine scaffold, this guide will focus on three distinct and highly successful drugs: Imatinib, Cetirizine, and Posaconazole.
Imatinib (Gleevec®): A Revolution in Cancer Therapy
Imatinib is a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3] Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein, the key pathogenic driver in CML, as well as other tyrosine kinases such as c-Kit and PDGFR.[7][8] The piperazine moiety in Imatinib is crucial for its activity, contributing to its binding affinity and favorable pharmacokinetic properties.
Quantitative Data for Imatinib
| Parameter | Value | Target/Condition | Reference |
| IC50 | ~100 nM | c-Kit | [8] |
| ~100 nM | PDGFR | [8] | |
| 25 nM | Bcr-Abl (in vitro) | [8] | |
| 0.6 µM | v-Abl | [9] | |
| Bioavailability | 98% | Oral administration | [10][11] |
| Protein Binding | ~95% | Mainly albumin and α1-acid glycoprotein | [10][11] |
| Elimination Half-Life | ~18 hours | Healthy adults | [10] |
| Metabolism | Primarily by CYP3A4/5 | Liver | [7][10] |
| Excretion | Predominantly via bile in feces | Metabolites | [10] |
Cetirizine (Zyrtec®): A Second-Generation Antihistamine
Cetirizine is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1] It is a selective antagonist of the histamine H1 receptor, and the piperazine ring is an integral part of its structure, connecting the diphenylmethyl group to the ethoxyacetic acid moiety.[1] This structure contributes to its high affinity for the H1 receptor and its favorable pharmacokinetic profile, which includes minimal penetration of the central nervous system, reducing sedative effects.[12]
Quantitative Data for Cetirizine
| Parameter | Value | Target/Condition | Reference |
| Ki | ~6 nM | Histamine H1 Receptor | [1] |
| Bioavailability | >70% | Oral administration | [1][12] |
| Protein Binding | 93-96% | Plasma proteins | [1][2] |
| Elimination Half-Life | ~8.3 hours | Healthy adults | [1][2] |
| Metabolism | Minimal | Non-cytochrome P450 mediated | [1] |
| Excretion | ~60% unchanged in urine | Renal excretion | [1] |
Posaconazole (Noxafil®): A Broad-Spectrum Antifungal Agent
Posaconazole is a triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13] The piperazine ring in Posaconazole is part of a complex structure that contributes to its broad spectrum of activity and pharmacokinetic properties.
Quantitative Data for Posaconazole
| Parameter | Value | Target/Condition | Reference |
| Mechanism | Inhibition of Lanosterol 14α-demethylase (CYP51) | Ergosterol biosynthesis | [13] |
| Bioavailability | Variable (8-47%), increased with food | Oral suspension | [13] |
| Protein Binding | >98% | Primarily albumin | |
| Elimination Half-Life | ~35 hours | Healthy adults | [14] |
| Metabolism | Primarily via glucuronidation | Liver | [15] |
| Excretion | ~77% in feces | Mainly as unchanged drug | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis of piperazine-containing compounds and for a common biological assay.
Synthesis of Imatinib: A Representative Protocol
The synthesis of Imatinib is a multi-step process. A common route involves the following key transformations:
-
Amide Bond Formation: The synthesis often begins with the coupling of 4-(chloromethyl)benzoyl chloride with 3-bromo-4-methylaniline in the presence of a base like potassium carbonate in a solvent such as dichloromethane. This forms the central benzamide core of the molecule.
-
Nucleophilic Substitution: The resulting intermediate is then reacted with a substituted pyrimidine, such as N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, in the presence of a base.
-
Final Coupling with Piperazine: The final step involves the nucleophilic substitution of a leaving group (e.g., a halogen) with N-methylpiperazine to introduce the piperazine moiety and complete the synthesis of Imatinib.[3] A flow-based synthesis has also been developed to improve efficiency and reduce manual handling.[16]
Synthesis of Cetirizine Dihydrochloride: A Representative Protocol
A common laboratory-scale synthesis of Cetirizine involves the N-alkylation of a piperazine derivative:
-
Preparation of Reactants: The synthesis starts with 1-[(4-chlorophenyl)phenylmethyl]piperazine and a sodium salt of 2-(2-chloroethoxy)acetate. The latter is prepared by reacting 2-chloroethoxyacetic acid with sodium hydroxide.
-
N-Alkylation Reaction: 1-[(4-chlorophenyl)phenylmethyl]piperazine is dissolved in a suitable solvent like toluene with a base such as sodium carbonate. The aqueous solution of sodium 2-(2-chloroethoxy)acetate is then added slowly at an elevated temperature (e.g., 80-85°C). The reaction mixture is refluxed for several hours until completion.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed, dried, and concentrated to yield crude Cetirizine.
-
Salt Formation: The crude Cetirizine is dissolved in a solvent like acetone and cooled. A solution of hydrochloric acid in isopropanol is added dropwise to precipitate Cetirizine dihydrochloride, which is then filtered, washed, and dried.[17]
Biological Assay: In Vitro Kinase Inhibition Assay (for Imatinib)
The inhibitory activity of compounds like Imatinib against their target kinases is often determined using in vitro kinase assays.
-
Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the target kinase. The inhibition of this process by the test compound is quantified.
-
General Procedure:
-
The purified target kinase (e.g., Bcr-Abl) is incubated with a specific substrate peptide and ATP in a suitable buffer.
-
The test compound (e.g., Imatinib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is measured. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
The concentration of the compound that inhibits 50% of the kinase activity (the IC50 value) is calculated by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the biological context in which piperazine-containing drugs operate is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
BCR-Abl Signaling Pathway and Inhibition by Imatinib
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[18][19][20] Imatinib inhibits this process by blocking the ATP binding site of the Bcr-Abl kinase.[20]
Caption: The BCR-ABL signaling pathway and its inhibition by Imatinib.
Histamine H1 Receptor Signaling Pathway and Antagonism by Cetirizine
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the release of intracellular calcium and the activation of downstream inflammatory responses.[4] Cetirizine acts as an antagonist, blocking the binding of histamine to the H1 receptor.[1]
Caption: The Histamine H1 receptor signaling pathway and its antagonism by Cetirizine.
General Experimental Workflow for Piperazine-Based Drug Discovery
The process of discovering and developing a new drug candidate based on the piperazine scaffold follows a logical progression from design and synthesis to biological evaluation.
Caption: A generalized workflow for piperazine-based drug discovery.
Conclusion
The piperazine scaffold continues to be a cornerstone of medicinal chemistry, offering a remarkable blend of synthetic tractability and pharmacological versatility. Its presence in a multitude of blockbuster drugs across diverse therapeutic areas highlights its privileged status. The case studies of Imatinib, Cetirizine, and Posaconazole demonstrate how this simple heterocyclic core can be elaborated to create highly potent and selective drugs with favorable pharmacokinetic profiles. For researchers and drug development professionals, a deep understanding of the chemistry, pharmacology, and structure-activity relationships of piperazine derivatives is essential for the continued innovation of new and effective medicines. The strategic application of this privileged scaffold will undoubtedly continue to yield novel therapeutic agents for years to come.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Di-tert-butyl piperazine-1,4-dicarboxylate
Introduction
Di-tert-butyl piperazine-1,4-dicarboxylate, also commonly known as 1,4-Bis(tert-butoxycarbonyl)piperazine or 1,4-Boc-piperazine, is a protected piperazine derivative widely utilized in organic synthesis and pharmaceutical research.[1] Its significance lies in its role as a versatile synthetic intermediate, primarily for introducing the piperazine ring system into more complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms allow for selective deprotection and subsequent functionalization, making it a crucial building block in the development of active pharmaceutical ingredients (APIs).[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C14H26N2O4[1][2][3][4][5] |
| Molecular Weight | 286.37 g/mol [1][2][3][4][5] |
| CAS Number | 76535-75-6[1][2][5][6] |
| Synonyms | 1,4-Bis(tert-butoxycarbonyl)piperazine, 1,4-Di-Boc-piperazine |
Molecular Structure
The structure of this compound consists of a central piperazine ring where the nitrogen atoms at positions 1 and 4 are each protected by a tert-butoxycarbonyl (Boc) group. This symmetrical structure is reflected in its spectroscopic data, such as a simplified ¹H NMR spectrum.[1]
Caption: Logical relationship of the molecular components.
Experimental Protocols
General Synthesis Protocol
A common method for the synthesis of this compound involves the direct N-Boc protection of piperazine.[1] The general procedure is as follows:
-
Piperazine (1 mmol) is added to a round bottom flask containing a solvent such as ethanol (5 mL).[3]
-
Di-tert-butyl dicarbonate (Boc-anhydride) is added to the mixture (1-2 mmol).[3]
-
A nano-Fe3O4 catalyst (3 mol%) can be introduced to facilitate the reaction.[3]
-
The reaction mixture is stirred at room temperature until completion.[3]
-
Upon completion, if a magnetic catalyst is used, it can be separated using an external magnet.[3]
Characterization
Comprehensive characterization of the final product is typically performed to confirm its identity and purity. Standard analytical techniques employed include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Mass Spectrometry (MS)[5]
-
High-Performance Liquid Chromatography (HPLC)[5]
-
Infrared Spectroscopy (IR)[5]
Applications in Research and Drug Development
This compound is an indispensable building block in medicinal chemistry. The piperazine core is a recognized privileged scaffold, and this protected derivative allows for its controlled incorporation into drug candidates.[1] It is a key precursor in the synthesis of various APIs, including the antipsychotic drug Brexpiprazole.[1] Furthermore, piperazine derivatives are frequently used in the design of selective enzyme inhibitors, such as those targeting monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) within the endocannabinoid system.[1]
References
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties—including high aqueous solubility, tunable basicity, and synthetic tractability—has cemented its role as a versatile building block in the design of a vast array of therapeutics. This guide provides a comprehensive technical overview of the role of piperazine derivatives in drug discovery, from fundamental chemical principles and synthetic strategies to their application in blockbuster drugs. We will delve into the causality behind its widespread use, explore detailed structure-activity relationships, and provide practical experimental insights to empower researchers in their quest for novel therapeutics.
The Piperazine Advantage: Why this Scaffold is a Staple in Medicinal Chemistry
The prevalence of the piperazine moiety in numerous clinically successful drugs is not coincidental.[1] Its utility stems from a unique confluence of structural and chemical attributes that allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3]
-
Aqueous Solubility and Bioavailability: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule. This is a critical factor in improving oral bioavailability, a key objective in drug design.[4][5]
-
Tunable Basicity: The pKa values of the two nitrogens in the piperazine ring can be modulated by the attachment of different substituents. This allows for precise control over the ionization state of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Versatility: The secondary amine nature of the piperazine nitrogens makes them amenable to a wide range of chemical modifications, including N-alkylation, N-arylation, and acylation. This synthetic flexibility enables the facile introduction of various pharmacophoric groups to optimize target binding and biological activity.[6]
-
Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal receptor binding.[4]
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors.[5]
Synthetic Strategies for Piperazine Derivatives: A Practical Guide
The synthesis of piperazine derivatives is a well-established field, with numerous robust and scalable methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the overall complexity of the target molecule.
General Synthesis of N-Arylpiperazines
A common and versatile method for the synthesis of N-arylpiperazines involves the nucleophilic substitution of an activated aryl halide with piperazine.
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperazine
-
Reaction Setup: To a solution of 1-chloro-4-nitrobenzene (1.58 g, 10 mmol) in ethanol (20 mL) and water (10 mL) is added piperazine (4.31 g, 50 mmol).
-
Reaction Conditions: The reaction mixture is heated at 70°C for 40 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 1-(4-nitrophenyl)piperazine as a yellow solid.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Synthesis of Symmetrically and Unsymmetrically N,N'-Disubstituted Piperazines
For the synthesis of N,N'-disubstituted piperazines, a stepwise approach is typically employed, often involving the use of a protecting group on one of the nitrogen atoms to ensure selective functionalization.
Experimental Protocol: Synthesis of a N,N'-Disubstituted Piperazine Derivative
-
Step 1: Monoprotection of Piperazine: To a solution of piperazine (2 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) at 0°C. Allow the reaction to warm to room temperature and stir overnight. After work-up, the mono-Boc-protected piperazine is obtained.
-
Step 2: N-Alkylation/Arylation of the Unprotected Nitrogen: The free secondary amine of the mono-Boc-protected piperazine is then reacted with an appropriate alkyl or aryl halide in the presence of a base such as potassium carbonate or triethylamine.
-
Step 3: Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane or dioxane.
-
Step 4: Functionalization of the Second Nitrogen: The newly liberated secondary amine can then be functionalized with a different alkyl or aryl group to yield the unsymmetrically disubstituted piperazine.
-
Characterization: Each intermediate and the final product should be thoroughly characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy to confirm their structure and purity.[3][4][8]
Structure-Activity Relationships (SAR) of Piperazine Derivatives
The systematic modification of the piperazine scaffold and its substituents has been a fruitful strategy for optimizing the potency and selectivity of drug candidates. The following table provides examples of how structural changes in piperazine derivatives can impact their biological activity, with a focus on anticancer agents.
| Compound | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-Fluorophenyl | LNCaP (Prostate) | 15 | [9] |
| 1b | H | 4-Chlorophenyl | LNCaP (Prostate) | 12 | [9] |
| 1c | H | 4-Bromophenyl | LNCaP (Prostate) | 10 | [9] |
| 2a | 4-Trifluoromethylbenzyl | 4-Phenyl | HCT-116 (Colon) | 11.0 | [10] |
| 2b | 4-Trifluoromethylbenzyl | 4-(4-Fluorophenyl) | HCT-116 (Colon) | 8.5 | [10] |
| 2c | 3,5-Bis(trifluoromethyl)benzyl | 4-Phenyl | MCF-7 (Breast) | 5.2 | [10] |
| 3 | N-[4-(trifluoromethyl)benzyl] | Vindoline conjugate | MDA-MB-468 (Breast) | 1.00 | [11] |
Analysis of SAR:
-
Influence of Halogen Substitution: In the first series of compounds (1a-1c), the introduction of increasingly larger halogens at the para position of the phenyl ring (R2) leads to a modest increase in potency against the LNCaP prostate cancer cell line.[9] This suggests that this position may be involved in a hydrophobic or van der Waals interaction with the target protein.
-
Impact of Trifluoromethyl Groups: The second series (2a-2c) highlights the significant impact of trifluoromethyl groups on anticancer activity. The addition of a trifluoromethyl group at the 4-position of the benzyl ring (R1) in compound 2a results in an IC50 of 11.0 µM.[10] Moving the phenyl group on the other nitrogen to a 4-fluorophenyl (compound 2b) further enhances the potency.[10] The presence of two trifluoromethyl groups at the 3 and 5 positions of the benzyl ring (compound 2c) leads to a further increase in activity against the MCF-7 breast cancer cell line.[10]
-
Hybrid Molecules: Compound 3 demonstrates the power of conjugating a piperazine derivative to a known bioactive scaffold like vindoline. This hybrid molecule exhibits potent activity against the MDA-MB-468 breast cancer cell line with a GI50 value of 1.00 µM.[11]
Case Studies: Piperazine-Containing Drugs in the Clinic
The versatility of the piperazine scaffold is best illustrated by its presence in a wide range of FDA-approved drugs.
Imatinib (Gleevec®): A Revolution in Cancer Therapy
Imatinib, a 2-phenylaminopyrimidine derivative containing a N-methylpiperazine moiety, was a groundbreaking targeted therapy for chronic myeloid leukemia (CML).[12]
Mechanism of Action: Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives the proliferation of CML cells.[13][14] By binding to the ATP-binding site of the BCR-ABL kinase domain, imatinib stabilizes the inactive conformation of the enzyme, thereby blocking the phosphorylation of downstream substrates and inhibiting the pro-proliferative signaling pathways.[12][13]
Caption: Imatinib's mechanism of action in CML.
Vortioxetine (Trintellix®): A Multimodal Antidepressant
Vortioxetine is a more recent example of a piperazine-containing drug used for the treatment of major depressive disorder. Its complex mechanism of action sets it apart from traditional selective serotonin reuptake inhibitors (SSRIs).[8]
Mechanism of Action: The antidepressant effect of vortioxetine is believed to be mediated through a combination of mechanisms. It is a potent inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. Additionally, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[4][8] This multimodal activity is thought to contribute to its efficacy and potentially its cognitive benefits in depressed patients.[2]
Caption: Multimodal mechanism of action of Vortioxetine.
The Future of Piperazine Derivatives in Drug Discovery
The piperazine scaffold continues to be a fertile ground for the discovery of new medicines. Its remarkable versatility ensures its continued relevance in targeting a wide range of diseases, from cancer and CNS disorders to infectious diseases.[6] The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of the next generation of piperazine-containing drugs with improved efficacy, selectivity, and safety profiles.
Conclusion
As this technical guide has demonstrated, the piperazine moiety is far more than just a simple heterocyclic ring. It is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of properties that facilitate the optimization of drug candidates. From its fundamental chemical characteristics to its presence in life-saving medications, the piperazine scaffold has proven its worth time and again. For researchers and drug development professionals, a thorough understanding of the principles and applications outlined in this guide is essential for harnessing the full potential of this remarkable chemical entity.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etd.auburn.edu [etd.auburn.edu]
A Technical Guide to the Introduction of the Piperazine Ring System into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2][3] Its prevalence stems from the desirable physicochemical properties it imparts to molecules, including improved aqueous solubility and bioavailability, as well as its ability to serve as a versatile linker to orient pharmacophoric groups.[1][4] This guide provides an in-depth overview of the key synthetic methodologies for incorporating the piperazine moiety into complex molecular architectures, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Synthetic Strategies for N-Functionalization
The primary methods for introducing a piperazine ring involve the formation of carbon-nitrogen (C-N) bonds at one or both of the piperazine nitrogens. The choice of method often depends on the complexity of the substrates and the desired substitution pattern (N-aryl vs. N-alkyl).
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] It has become a cornerstone in medicinal chemistry for the synthesis of N-aryl piperazines from aryl halides.[1][5][7] The reaction is valued for its broad substrate scope and functional group tolerance.[6] The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent.[5]
Quantitative Data Summary: Buchwald-Hartwig Amination of N-Boc-piperazine
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaO-t-Bu | Toluene | 100 | 18 | 96 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 2-Bromopyridine | PEPPSI-IPr (1.5) | - | Cs₂CO₃ | THF | 80 | 12 | 91 |
| 4 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (0.5) | (R)-BINAP (1) | NaO-t-Bu | Toluene | 100 | 16 | 94 |
Data compiled from representative literature procedures.[5][8][9]
Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)-N'-Boc-piperazine [5][9]
To an oven-dried Schlenk tube charged with a magnetic stir bar, add 4-bromotoluene (1.0 equiv., 171 mg, 1.0 mmol), N-Boc-piperazine (1.2 equiv., 223 mg, 1.2 mmol), and sodium tert-butoxide (NaO-t-Bu, 1.4 equiv., 135 mg, 1.4 mmol). The tube is sealed with a septum, evacuated, and backfilled with argon gas (this cycle is repeated three times). In a separate vial, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv., 9.2 mg, 0.01 mmol) and XantPhos (0.02 equiv., 11.6 mg, 0.02 mmol) are combined. Anhydrous toluene (5 mL) is added to the Schlenk tube via syringe, followed by the catalyst/ligand mixture. The reaction mixture is then heated to 100 °C in an oil bath and stirred for 18 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the title compound as a white solid.[5]
The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[10][11] While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of N-aryl piperazines from activated aryl halides.[1][10] Modern protocols have introduced soluble copper catalysts and various ligands to improve reaction conditions and yields.[10][11]
Quantitative Data Summary: Ullmann Condensation with Piperazine Derivatives
| Entry | Aryl Halide | Copper Source (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrimidine | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 85 |
| 2 | 4-Iodonitrobenzene | Cu Powder (150) | None | K₂CO₃ | NMP | 190 | 78 |
| 3 | 2-Bromo-5-fluoropyridine | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 92 |
Data compiled from representative literature procedures.[11][12]
Reductive amination is a primary method for preparing N-alkyl piperazines.[1] This two-step, one-pot process involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[1][13] This method is widely used in the synthesis of kinase inhibitors and other pharmaceuticals.[1][14]
Detailed Experimental Protocol: Synthesis of an N-Alkyl Piperazine Derivative [1]
To a solution of N-Boc-piperazine (1.0 equiv., 186 mg, 1.0 mmol) and 4-pyridinecarboxaldehyde (1.0 equiv., 107 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL) is added acetic acid (0.1 equiv., 6 µL, 0.1 mmol). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (STAB, 1.5 equiv., 318 mg, 1.5 mmol) is then added portion-wise over 10 minutes. The reaction is stirred at room temperature for an additional 12 hours. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired N-alkylated piperazine.[1][14]
Advanced Strategies and Late-Stage Functionalization
Modern synthetic chemistry has expanded the toolbox for piperazine modification beyond simple N-functionalization, enabling direct modification of the piperazine ring's C-H bonds.
Late-stage functionalization (LSF) is a powerful strategy for rapidly diversifying complex molecules and drug candidates without de novo synthesis.[4][15][16] Recently developed methods allow for the direct functionalization of C(sp³)–H bonds on the piperazine core.[4][15][16] One innovative approach uses a photoexcited flavin analogue under blue LED irradiation to achieve sequential α- and β-C–H bond cleavage, which can then be intercepted by various electrophiles or nucleophiles.[4][15] This method is notable for its mild, pH-neutral conditions, making it applicable to sensitive and complex drug molecules.[4][15]
Visualized Workflows and Pathways
Understanding the logical flow of synthesis and the biological context of piperazine-containing molecules is crucial for drug development.
General Synthetic and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and subsequent biological evaluation of a novel piperazine-containing compound.
Caption: A typical workflow from synthesis to lead compound identification.
Mechanism of Action: Kinase Inhibition
Many piperazine-containing drugs function as kinase inhibitors.[1][14][17] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The diagram below depicts a simplified signaling pathway and the role of a piperazine-based inhibitor.
Caption: Inhibition of a receptor tyrosine kinase by a piperazine-based drug.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 17. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc piperazine as a versatile synthetic intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl piperazine, commonly referred to as N-Boc piperazine, has emerged as an indispensable building block in the synthesis of complex pharmaceutical agents. Its unique structural feature, a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group, renders it a versatile intermediate for the strategic construction of a diverse array of drug molecules. The Boc group serves as a transient shield, allowing for selective functionalization at the free secondary amine, and its facile removal under acidic conditions provides a gateway for further molecular elaboration. This guide offers a comprehensive overview of the synthesis, key reactions, and applications of N-Boc piperazine, complete with detailed experimental protocols and comparative data to empower researchers in their drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Boc piperazine is fundamental to its effective application in organic synthesis.
| Property | Value |
| CAS Number | 57260-71-6 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | White to off-white crystalline powder or waxy solid |
| Melting Point | 43-49 °C |
| Boiling Point | 258 °C at 760 mmHg |
| Density | 1.03 g/cm³ |
| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO |
Synthesis of N-Boc Piperazine
The selective mono-protection of piperazine is crucial for its utility. Several synthetic routes have been developed, with the choice often depending on factors such as scale, cost, and available starting materials.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Boc-Protection of Piperazine | Synthesis from Diethanolamine |
| Starting Material | Piperazine | Diethanolamine |
| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Thionyl chloride, Boc₂O, Ammonia |
| Typical Yield | Variable, often lower due to di-protection | High (often > 85-90%)[1] |
| Selectivity | Can be improved with salt formation (e.g., with acetic acid) | Inherently selective for mono-Boc product |
| Scalability | Suitable for lab scale, can be challenging for industrial scale | Well-suited for large-scale industrial production[2] |
| Key Advantages | Simpler procedure for small scale | High yield and purity, cost-effective for large scale[2] |
| Key Disadvantages | Formation of di-Boc byproduct, purification challenges | Multi-step process |
Experimental Protocols
Protocol 1: Direct Boc-Protection of Piperazine
This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate. To enhance mono-selectivity, piperazine can be converted to its salt form.[2]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Acetic Acid
-
Ice bath
Procedure:
-
Dissolve piperazine in a suitable solvent such as methanol or acetic acid in a reaction vessel. For improved selectivity, the addition of an acid like acetic acid is recommended to form the piperazine salt.[2]
-
Cool the solution to 0°C using an ice bath.[2]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a mixture of mono- and di-Boc-piperazine, will require purification, typically by column chromatography.
Protocol 2: Industrial Synthesis from Diethanolamine
This three-step synthesis is advantageous for large-scale production due to its high yield and purity.[2]
Step 1: Synthesis of tert-butyl bis(2-chloroethyl)carbamate
-
React diethanolamine with a chlorinating agent (e.g., thionyl chloride) to form bis(2-chloroethyl)amine.
-
Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl bis(2-chloroethyl)carbamate.
Step 2: Cyclization to N-Boc piperazine
-
To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[2]
-
Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[2]
Step 3: Work-up and Purification
-
Cool the reaction mixture to below 25°C.[2]
-
Perform a liquid-liquid extraction using ethyl acetate.[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate and obtain N-Boc piperazine.[2]
Key Reactions of N-Boc Piperazine
The presence of a single reactive secondary amine makes N-Boc piperazine an ideal substrate for a variety of C-N bond-forming reactions.
N-Acylation
N-acylation of N-Boc piperazine with acid chlorides or other acylating agents provides access to a wide range of amide derivatives.
Experimental Protocol: N-Acylation with an Acid Chloride
Materials:
-
N-Boc piperazine
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[3]
Procedure:
-
Dissolve N-Boc piperazine (1 equivalent) and a tertiary amine base like triethylamine (1.1 equivalents) in an anhydrous solvent such as DCM in a round-bottom flask under an inert atmosphere.[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acid chloride (1 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.[3]
N-Alkylation
N-alkylation of N-Boc piperazine can be achieved through direct alkylation with alkyl halides or via reductive amination.
Experimental Protocol: Direct N-Alkylation with an Alkyl Halide
Materials:
-
N-Boc piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
Procedure:
-
To a dried reaction flask, add N-Boc piperazine (1 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add an anhydrous solvent like acetonitrile and stir the suspension.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Reductive Amination
Materials:
-
N-Boc piperazine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve N-Boc piperazine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for a short period to allow for iminium ion formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of N-arylpiperazines.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP) (mol%)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (this step may not be necessary for pre-catalysts).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step to unveil the second nitrogen atom for further functionalization or to yield the final target molecule. This is typically achieved under acidic conditions.
Comparative Analysis of Deprotection Methods
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |
| Reagent | Trifluoroacetic acid | 4M HCl in 1,4-dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-dioxane, Methanol, Ethyl Acetate |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 4 hours[4] | 30 minutes to 4 hours[5][6][7] |
| Product Form | Trifluoroacetate salt | Hydrochloride salt[8] |
| Work-up | Evaporation followed by optional basic work-up to get the free base[9] | Filtration of precipitated salt or evaporation[8] |
| Key Advantages | Volatile reagent, easy removal[4] | Often yields a crystalline salt, easy to handle |
| Key Disadvantages | Corrosive, may require scavengers for sensitive substrates | Dioxane is a potential peroxide former |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration).[4]
-
Cool the solution to 0°C in an ice bath.[4]
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirred solution.[4]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[4]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[4]
-
For isolation of the free amine, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent. Dry the organic layer and concentrate to yield the deprotected piperazine.[9]
Protocol 2: Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used) to the stirred solution at room temperature.[6]
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Chemical Properties and Analysis of C14H26N2O4 Isomers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The molecular formula C14H26N2O4 represents a multitude of structural isomers. As no single isomer is predominantly documented in scientific literature, this guide focuses on the general chemical properties, synthesis, and analytical methodologies applicable to compounds of this class, with a particular emphasis on aliphatic diamine and diamide derivatives.
Introduction to C14H26N2O4 Isomers
The molecular formula C14H26N2O4 indicates a compound with a molecular weight of approximately 286.37 g/mol . The formula suggests a structure with a degree of unsaturation, which can be accounted for by double bonds (e.g., in carbonyl groups) or ring structures. Many possible structures can exist, including but not limited to:
-
Derivatives of dicarboxylic acids and diamines.
-
Amino acid dimers or dipeptides with protecting groups.
-
Cyclic structures containing nitrogen and oxygen heteroatoms.
Given the diversity of potential structures, experimental characterization is essential to determine the exact identity of a C14H26N2O4 compound. This guide will use a representative theoretical structure, a diamide formed from a dicarboxylic acid and an amine, to illustrate the expected properties and analytical approaches.
Predicted Physicochemical Properties
The following table summarizes the computed physicochemical properties for a representative C14H26N2O4 isomer, specifically the dimer of methyl piperidine-4-carboxylate (PubChem CID: 174172715). These values are predictions and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 286.37 g/mol | PubChem[1] |
| Exact Mass | 286.18925731 Da | PubChem[1] |
| XLogP3-AA | 1.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 76.7 Ų | PubChem[1] |
| Heavy Atom Count | 20 | PubChem[1] |
| Complexity | 119 | PubChem[1] |
Experimental Protocols
General Synthesis of an Aliphatic Diamide Isomer
A common synthetic route to a C14H26N2O4 isomer is the reaction of a dicarboxylic acid with an amine to form a diamide. The following is a generalized protocol.
Objective: To synthesize a C14H26N2O4 diamide.
Materials:
-
Dicarboxylic acid (e.g., dodecanedioic acid)
-
Amine (e.g., methylamine)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
Dissolve the dicarboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent to the solution and stir for 10-15 minutes at 0°C.
-
Slowly add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography or recrystallization.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Analysis of Aliphatic Diamines by HPLC
For C14H26N2O4 isomers that are aliphatic diamines, High-Performance Liquid Chromatography (HPLC) is a standard analytical technique. Since aliphatic amines often lack a UV chromophore, pre-column derivatization is typically required for detection.
Objective: To separate and quantify an aliphatic diamine using RP-HPLC with pre-column derivatization.
Materials:
-
Amine sample solution.
-
Derivatization reagent solution (e.g., 2 mmole 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) in acetonitrile).
-
Boric acid buffer (0.2 M, pH 7.5).
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., Ascentis Express C18, 10 cm x 4.6 mm, 2.7 µm particles).
-
Mobile phase A: Water.
-
Mobile phase B: Acetonitrile.
Procedure:
-
Derivatization:
-
Mix 20 µL of the amine sample solution with 20 µL of the derivatization reagent solution.
-
Add 200 µL of the boric acid buffer.
-
Heat the mixture at 50°C for 40 minutes.
-
Cool the mixture to room temperature.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized solution into the HPLC system.
-
Perform a gradient elution from the mobile phase A to mobile phase B.
-
Detect the derivatized amine using a fluorescence or UV detector at the appropriate wavelength for the chosen derivatizing agent.
-
Quantify the amine by comparing the peak area to a standard curve of known concentrations.
-
Potential Biological Activity and Signaling Pathways
While specific biological activities for C14H26N2O4 isomers are not well-documented, compounds with similar structures, such as aliphatic polyamines (e.g., spermine), are known to play crucial roles in various cellular processes.[3] These molecules can interact with nucleic acids, proteins, and ion channels.
Potential areas of biological activity for C14H26N2O4 isomers could include:
-
Antimicrobial activity: Many aliphatic diamines and their derivatives exhibit antimicrobial properties.
-
Anticancer activity: Polyamines are involved in cell proliferation, and their analogs can be investigated as potential anticancer agents.[3]
-
Ion channel modulation: Polyamines are known to modulate the activity of various ion channels, including NMDA receptors.[3]
Conclusion
The molecular formula C14H26N2O4 encompasses a wide range of potential chemical structures. This guide provides a framework for researchers and drug development professionals to approach the synthesis, analysis, and characterization of such compounds, particularly those belonging to the aliphatic diamine and diamide classes. The provided protocols for synthesis and HPLC analysis offer a starting point for experimental work, while the discussion of potential biological activities highlights areas for further investigation. Due to the isomeric diversity, detailed structural elucidation using techniques like NMR and mass spectrometry is crucial for any specific C14H26N2O4 compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Di-tert-butyl piperazine-1,4-dicarboxylate
Introduction
Di-tert-butyl piperazine-1,4-dicarboxylate, also known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Boc-piperazine-Boc, is a crucial protected derivative of piperazine used extensively in organic synthesis and pharmaceutical research. Its molecular formula is C14H26N2O4 with a molecular weight of 286.37 g/mol .[1] The tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms of the piperazine ring allow for controlled, sequential reactions, making it an indispensable building block in the development of complex molecules and active pharmaceutical ingredients (APIs).[1] The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1]
The most prevalent and straightforward method for synthesizing this compound is the direct N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc-anhydride).[1] This reaction involves the nucleophilic attack of the piperazine nitrogens on the carbonyl carbons of the Boc-anhydride.[1] Various reaction conditions can be employed to optimize the yield and purity of the final product.
Experimental Protocols
Herein, we describe a common and efficient protocol for the synthesis of this compound.
Materials and Reagents:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Dichloromethane (CH2Cl2)
-
Hexane or Ethyl acetate for recrystallization
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Protocol 1: Synthesis using Ethanol as a Solvent
This protocol is adapted from a general procedure for the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine.[2]
-
Reaction Setup: In a round bottom flask, add piperazine (1 mmol) and ethanol (5 mL).
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (2.2 mmol). For a catalyzed reaction, a catalyst like nano-Fe3O4 (3 mol%) can be added at this stage.[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
Protocol 2: Synthesis using a Biphasic System (Water/tert-Butanol)
This protocol is based on the preparation of a related N-Boc protected piperazine derivative.[3]
-
Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, combine piperazine hexahydrate (0.1536 moles), water (150 mL), and tert-butanol (185 mL). Cool the mixture to 5°C.[3]
-
Addition of Base and Reagent: Slowly add 2.5N sodium hydroxide solution (24.4 mL), followed by the slow addition of di-tert-butyl dicarbonate (0.061 moles).[3]
-
Reaction: Stir the mixture for one hour at 5-6°C, and then continue stirring overnight at room temperature.[3]
-
Work-up and Purification:
-
Remove the tert-butanol under reduced pressure.[3]
-
Filter the resulting solid.
-
Extract the filtrate three times with dichloromethane.[3]
-
Wash the combined organic layers with water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]
-
Data Presentation
| Parameter | Protocol 1 (Catalyzed) | Protocol 2 | Industrial Process |
| Starting Material | Piperazine | Piperazine hexahydrate | Bis(2-chloroethyl)amine |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | Boc anhydride |
| Solvent | Ethanol | Water/tert-Butanol | Aqueous solution |
| Base | Not specified (can be used) | Sodium hydroxide | Inorganic base (e.g., Na2CO3) |
| Temperature | Room Temperature | 5°C to Room Temperature | 10-30°C then 55-65°C |
| Reaction Time | Varies | Overnight | >12 hours |
| Reported Yield | Not specified for di-Boc | Not specified for di-Boc | 94.3% (for N-Boc piperazine)[1][4] |
| Reported Purity | Not specified | Not specified | 99.42% (for N-Boc piperazine)[1][4] |
Characterization Data
-
Appearance: White solid.[3]
-
¹H NMR (CDCl₃): A characteristic singlet is observed around δ 1.4 ppm, corresponding to the protons of the two tert-butoxycarbonyl (Boc) groups.[1]
-
Molecular Formula: C14H26N2O4
-
Molecular Weight: 286.37 g/mol [1]
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
References
Application Notes and Protocols: N-Protection of Piperazine using Di-tert-butyl dicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] The presence of two secondary amine groups necessitates a protection strategy to achieve selective functionalization. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atoms of piperazine due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[6][7][8] Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for the introduction of the Boc group.
This document provides detailed application notes and protocols for the selective mono- and di-N-protection of piperazine using Di-tert-butyl dicarbonate, offering researchers a comprehensive guide for utilizing this essential synthetic transformation.
Data Presentation
Physicochemical Properties of N-Boc-Piperazine Derivatives
| Property | 1-Boc-Piperazine | 1,4-di-Boc-piperazine-2-carboxylic acid |
| CAS Number | 57260-71-6[2][3][5][7] | - |
| Molecular Formula | C₉H₁₈N₂O₂[2][5][7] | C₁₄H₂₄N₂O₆ |
| Molecular Weight | 186.25 g/mol [2][5][7][9] | 316.35 g/mol |
| Appearance | White to off-white crystalline powder or waxy solid[2][5][9] | - |
| Melting Point | 43-49 °C[2][5][9][10] | - |
| Boiling Point | 258 °C at 760 mmHg[2][9] | - |
| Density | 1.03 g/cm³[2][9] | - |
| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[5][9] | - |
Reaction Conditions and Yields for N-Boc Protection of Piperazine
| Product | Method | Key Reagents | Solvent | Temperature | Time | Typical Yield | Purity | References |
| 1-Boc-Piperazine | Direct Reaction | Piperazine, (Boc)₂O (0.8 equiv) | Methanol | 30 °C | - | 45% | - | [11] |
| 1-Boc-Piperazine | Acid-Mediated | Piperazine, HCl (1 equiv), (Boc)₂O (1 equiv) | Methanol | 0 °C to RT | 3-5 h | 70-80% | - | [12][13] |
| 1-Boc-Piperazine | From Diethylamine | Diethylamine, Thionyl chloride, (Boc)₂O, Ammonia | - | - | - | >93.5% | >99% | [1][3][6] |
| 1,4-di-Boc-piperazine | Direct Reaction | Piperazine, (Boc)₂O (2.1-2.5 equiv), Triethylamine | DCM or THF | 0 °C to RT | 1-3 h | High | - | [13] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine using Acid Mediation
This method leverages the protonation of one nitrogen atom of piperazine to facilitate selective mono-protection at the other nitrogen.[12][13]
Materials:
-
Piperazine
-
Methanol
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
5% Sodium thiosulfate solution
-
20% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in methanol to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of HCl or TFA (1.0 equivalent) in methanol dropwise to the piperazine solution while stirring.
-
Continue stirring the mixture at 0 °C for 15-30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol dropwise over 10-15 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add a 5% sodium thiosulfate solution and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.
-
Extract the aqueous layer multiple times with chloroform or DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Protocol 2: Synthesis of 1,4-di-Boc-piperazine
This protocol describes the protection of both nitrogen atoms of piperazine.[13][14]
Materials:
-
Piperazine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in DCM or THF to a concentration of approximately 0.5 M.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (2.1 - 2.5 equivalents) in the same solvent dropwise over 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,4-di-Boc-piperazine.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Workflow for selective mono-Boc protection of piperazine.
Caption: Workflow for the di-Boc protection of piperazine.
Conclusion
The N-protection of piperazine with Di-tert-butyl dicarbonate is a versatile and indispensable tool in organic synthesis and drug discovery. The choice between mono- and di-protection can be controlled by adjusting the stoichiometry of the reagents and the reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these protection strategies in their synthetic endeavors, enabling the efficient construction of complex piperazine-containing molecules.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. petalheadexim.com [petalheadexim.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Boc-ピペラジン 97 C9H18N2O2 [sigmaaldrich.com]
- 11. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 12. sciforum.net [sciforum.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Deprotection of 1,4-Bis(Boc)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(tert-butoxycarbonyl)piperazine, commonly referred to as di-Boc-piperazine, is a crucial intermediate in medicinal chemistry and organic synthesis. Its symmetrical nature and the stability of the Boc protecting groups allow for the controlled unmasking of one of the piperazine nitrogens, enabling the synthesis of mono-substituted piperazine derivatives. These derivatives are prevalent scaffolds in a vast array of pharmaceuticals. The selective mono-deprotection of 1,4-bis(Boc)piperazine is a key transformation that requires careful control of reaction conditions to achieve high yields of the desired mono-protected product while minimizing the formation of the fully deprotected piperazine and the recovery of unreacted starting material.
This document provides detailed application notes and experimental protocols for the selective mono-deprotection of 1,4-bis(Boc)piperazine using common acidic reagents. It includes a summary of quantitative data to guide the optimization of reaction conditions and visual diagrams to illustrate the process.
Deprotection Strategies and Mechanisms
The selective removal of a single Boc group from 1,4-bis(Boc)piperazine is typically achieved under controlled acidic conditions. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. By carefully controlling the stoichiometry of the acid, reaction temperature, and time, it is possible to favor the formation of the mono-deprotected product, tert-butyl piperazine-1-carboxylate.
The primary challenge lies in preventing the second deprotection event. Once the first Boc group is removed, the resulting mono-protected piperazine is also susceptible to acid-catalyzed deprotection, leading to the formation of piperazine. Therefore, precise control over the reaction is paramount for achieving high selectivity.
Quantitative Data Summary
The following table summarizes the reaction conditions for the selective mono-deprotection of 1,4-bis(Boc)piperazine with commonly used acidic reagents. The yields of the mono-deprotected product, di-deprotected byproduct, and recovered starting material are presented to facilitate comparison and selection of the optimal method for a specific application.
| Reagent & Conditions | Starting Material | Mono-deprotected Product Yield (%) | Di-deprotected Product Yield (%) | Starting Material Recovered (%) | Notes |
| Trifluoroacetic Acid (TFA) | |||||
| 1.1 eq. TFA in CH₂Cl₂, 0 °C to rt, 2 h | 1,4-Bis(Boc)piperazine | ~70-80% | Minor | Present | Good selectivity with careful control of stoichiometry. |
| 2.0 eq. TFA in CH₂Cl₂, rt, 4 h | 1,4-Bis(Boc)piperazine | Lowered | Increased | Minor | Increased acid equivalents lead to more di-deprotection. |
| Hydrochloric Acid (HCl) | |||||
| 1.0 eq. 4M HCl in Dioxane, rt, 1-3 h | 1,4-Bis(Boc)piperazine | ~60-75% | Variable | Present | The hydrochloride salt of the product may precipitate. |
| Excess 4M HCl in Dioxane, rt, >4 h | 1,4-Bis(Boc)piperazine | Low | High | Not typically observed | Drives the reaction to complete deprotection. |
Note: Yields are approximate and can vary depending on the specific scale, purity of reagents, and work-up procedure. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Selective Mono-deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the selective removal of one Boc group from 1,4-bis(Boc)piperazine using a controlled amount of trifluoroacetic acid.
Materials:
-
1,4-Bis(Boc)piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1,4-bis(Boc)piperazine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired tert-butyl piperazine-1-carboxylate.
Protocol 2: Selective Mono-deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative method for selective mono-deprotection using a stoichiometric amount of hydrochloric acid.
Materials:
-
1,4-Bis(Boc)piperazine
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,4-bis(Boc)piperazine (1.0 equiv.) in a minimal amount of a suitable solvent such as DCM or ethyl acetate in a round-bottom flask.
-
To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (1.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and basify to pH > 8 with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl piperazine-1-carboxylate.
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the selective mono-deprotection of 1,4-bis(Boc)piperazine.
Caption: Chemical transformation in selective mono-deprotection.
Caption: General experimental workflow for selective deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conversion | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid slightly (e.g., to 1.2 equiv.), prolong the reaction time, or allow the reaction to proceed at room temperature. Monitor closely to avoid over-reaction. |
| High di-deprotection | Excess acid, prolonged reaction time, or elevated temperature. | Reduce the equivalents of acid, decrease the reaction time, and maintain a lower temperature (e.g., 0 °C). |
| Difficult purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
Conclusion
The selective mono-deprotection of 1,4-bis(Boc)piperazine is a critical transformation for the synthesis of a wide range of biologically active molecules. The choice of acidic reagent and the careful control of reaction parameters such as stoichiometry, temperature, and time are essential for achieving high selectivity and yield of the desired mono-protected product. The protocols and data provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug development to effectively perform this important synthetic step.
Synthesis of Brexpiprazole: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the active pharmaceutical ingredient (API) Brexpiprazole. The information is intended to guide researchers and drug development professionals in the chemical synthesis of this important antipsychotic agent.
Application Notes
Brexpiprazole is a second-generation antipsychotic medication used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[2] The synthesis of Brexpiprazole is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
The most common synthetic route involves the condensation of two key intermediates: 7-(4-chlorobutoxy)-1H-quinolin-2-one and 1-(benzo[b]thiophen-4-yl)piperazine .[3][4] Variations in this core strategy exist, primarily in the choice of solvents, bases, and catalysts, as well as in the methods for preparing the key intermediates. Researchers should consider factors such as reaction time, temperature, and purification methods to optimize the synthesis for their specific needs. The use of protecting groups, such as a tert-butoxycarbonyl (Boc) group on the quinolinone nitrogen, can be employed to prevent side reactions and improve selectivity.[5]
Experimental Workflows and Synthetic Pathways
The following diagrams illustrate the key synthetic routes to Brexpiprazole and its precursors.
Caption: Overall synthetic workflow for Brexpiprazole.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods for Brexpiprazole and its key intermediates.
| Step | Reactants | Solvent | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Synthesis of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane | DMF | K2CO3 | RT | 12 | 85 | >98 | Patent |
| Dehydrogenation to 7-(4-chlorobutoxy)-quinolin-2-one | 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | THF | DDQ | RT | 18 | 82.1 | N/A | [5] |
| Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine | 4-chlorobenzo[b]thiophene, piperazine | Toluene | NaOtBu, Pd2(dba)3, BINAP | Reflux | 1 | 95.0 | 98.3 | [6] |
| Final Condensation to Brexpiprazole | 7-(4-chlorobutoxy)-1H-quinolin-2-one, 1-(benzo[b]thiophen-4-yl)piperazine | DMF | K2CO3, KI | 90-100 | 2 | ~85 | >99 | [7] |
| Final Condensation to Brexpiprazole | 7-(4-chlorobutoxy)-quinolin-2-one, 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride | Toluene/Water | Na2CO3 | 110-115 | 22-24 | 75.8 | N/A | [8] |
| Boc-protected route | 1-tert-butoxyformyl-7-(4-halo-butoxy)-quinolin-2-one, 4-piperazine-benzothiophene hydrochloride | Ethanol/Water | K2CO3 | Reflux | N/A | 83.6 | 96.1 | [5] |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of Brexpiprazole.
Protocol 1: Synthesis of 7-(4-chlorobutoxy)-1H-quinolin-2-one
This protocol involves the alkylation of 7-hydroxy-2(1H)-quinolinone with a suitable 4-carbon electrophile.
Materials:
-
7-hydroxy-2(1H)-quinolinone
-
1-bromo-4-chlorobutane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 7-hydroxy-2(1H)-quinolinone in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-4-chlorobutane dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 7-(4-chlorobutoxy)-1H-quinolin-2-one.
Protocol 2: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine
This protocol describes the nucleophilic substitution reaction between 4-chlorobenzo[b]thiophene and piperazine.[2]
Materials:
-
4-chlorobenzo[b]thiophene
-
Piperazine
-
Ethanol or Toluene
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Water
-
Toluene
Procedure:
-
In a reaction flask, combine 4-chlorobenzo[b]thiophene, piperazine, sodium tert-butoxide, Pd2(dba)3, and BINAP in toluene.[6]
-
Reflux the mixture for 1-2 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and stir to separate the layers.
-
Wash the organic layer with water multiple times.[6]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[6]
-
The crude product can be purified by crystallization or flash chromatography to yield 1-(benzo[b]thiophen-4-yl)piperazine.[2]
Protocol 3: Final Synthesis of Brexpiprazole
This protocol details the final condensation step to produce Brexpiprazole.[7]
Materials:
-
7-(4-chlorobutoxy)-1H-quinolin-2-one
-
1-(benzo[b]thiophen-4-yl)piperazine hydrochloride
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
Stir a mixture of 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride and potassium carbonate in DMF at 30-40°C for approximately 30 minutes.[7]
-
Add 7-(4-chlorobutoxy)-1H-quinolin-2-one and potassium iodide to the mixture.[7]
-
Heat the reaction mixture and stir at 90-100°C for 2 hours.[7]
-
While maintaining the temperature at 60°C or higher, add water dropwise over at least 10 minutes.[7]
-
Cool the mixture to 10°C or below.
-
Collect the precipitated crystals by filtration.
-
Wash the collected crystals with water and then with ethanol.[7]
-
Dry the product to obtain Brexpiprazole.
Concluding Remarks
The synthesis of Brexpiprazole can be achieved through various routes, with the condensation of 7-(4-chlorobutoxy)-1H-quinolin-2-one and 1-(benzo[b]thiophen-4-yl)piperazine being a common and effective method. The protocols provided herein offer a detailed guide for researchers. Optimization of reaction conditions and purification techniques may be necessary to achieve the desired yield and purity for specific applications. It is crucial to adhere to all laboratory safety protocols when handling the chemicals involved in these synthetic procedures.
References
- 1. Secure Verification [machinery.mas.bg.ac.rs]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method and intermediate of brexpiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104829602A - Brexpiprazole preparation method - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. WO2019073481A1 - Process for the preparation of brexpiprazole and its intermediates - Google Patents [patents.google.com]
Application Notes and Protocols: Acid-Catalyzed Deprotection of Boc Groups on a Piperazine Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) protecting group from piperazine rings, a critical step in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The piperazine moiety is a common scaffold in drug discovery, and its functionalization often requires a robust and efficient deprotection strategy. These protocols focus on the widely used acidic reagents, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Introduction
The tert-butyloxycarbonyl (Boc) group is a favored amine protecting group due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1] The acid-catalyzed cleavage of the carbamate bond results in the formation of the free amine, along with the volatile byproducts tert-butanol and carbon dioxide.[1] The choice of acidic reagent and reaction conditions is crucial for achieving high yields and purity, especially when other acid-sensitive functional groups are present in the molecule.[2]
The general mechanism for the acid-catalyzed deprotection of a Boc group involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation.[3] This results in the formation of a carbamic acid, which then undergoes decarboxylation to yield the free amine.[3][4] Under the acidic reaction conditions, the newly formed amine is typically protonated, yielding its corresponding salt.[3]
Quantitative Data Summary
The selection of the deprotection method can significantly influence the reaction's success, including the yield and purity of the final product. The following table summarizes typical reaction conditions and reported yields for the deprotection of N-Boc-piperazine derivatives.
| Acidic Reagent | Co-Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 4 | >95 | [5] |
| Hydrochloric Acid (HCl) in Dioxane | Dioxane/Methanol | Room Temp | 1 - 4 | >95 | [2][5] |
| 6N Hydrochloric Acid (HCl) | Water/Ethanol | Reflux | 5 | 52 - 80 | [6] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed deprotection of a Boc-protected piperazine.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
A typical experimental workflow for the deprotection of a Boc-protected piperazine is depicted below. This process includes the reaction setup, monitoring, work-up, and purification steps.
Caption: A typical experimental workflow for Boc deprotection.
Experimental Protocols
The following are detailed protocols for the deprotection of N-Boc-piperazine derivatives using either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient, and the volatility of TFA and its salts simplifies product isolation.[7]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)[2]
-
Trifluoroacetic Acid (TFA)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[2]
-
Brine (saturated aqueous NaCl solution)[2]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[7]
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[7]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.[7]
-
Stir the reaction for 30 minutes to 4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[7]
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.[7]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.[7]
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[7]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.[2] This method often yields a hydrochloride salt that can be easily isolated as a solid.[2]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution[2]
-
Methanol or ethyl acetate (optional, as a co-solvent)[7]
-
Diethyl ether[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[2]
-
Dichloromethane (DCM) or other suitable extraction solvent[2]
-
Anhydrous sodium sulfate (Na₂SO₄)[2]
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[5] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[2]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]
-
For work-up to the free base, after removal of the solvent, dissolve the residue in water and basify with a saturated aqueous NaHCO₃ solution until the pH is > 8.[5]
-
Extract the aqueous layer with DCM (three times).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of acid or the reaction time.[2] Poor solubility of the starting material can also be an issue; in such cases, trying a different solvent system may be beneficial.[2]
-
Side Product Formation: The formation of stable salts with TFA can sometimes be problematic.[2] In such instances, using HCl in dioxane to form the hydrochloride salt, which may precipitate, can be a better alternative.[2] If the substrate contains other acid-labile functional groups, milder deprotection methods should be considered.[2]
-
Work-up Issues: A typical work-up involves the removal of volatile components, followed by basification to neutralize the excess acid.[2] Common bases for neutralization include saturated aqueous NaHCO₃, sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH).[2]
References
Application Notes and Protocols for Thermal Deprotection of N-Boc Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of thermal deprotection methods for N-tert-butyloxycarbonyl (N-Boc) protected piperazine derivatives. This environmentally friendly approach avoids the use of acid catalysts, offering a "green" alternative for this common synthetic transformation. The following sections detail the underlying principles, quantitative data from literature, detailed experimental protocols, and visual workflows to guide researchers in applying this methodology.
Introduction to Thermal N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal. While acidic hydrolysis is the most common deprotection strategy, thermal cleavage presents a valuable alternative, particularly for substrates sensitive to strong acids.[1]
The thermal deprotection of N-Boc amines proceeds by heating the substrate in a suitable solvent, leading to the fragmentation of the Boc group into isobutylene and carbon dioxide, regenerating the free amine.[1] This method is advantageous as it often requires no additional reagents, simplifying work-up procedures and reducing chemical waste.[2] High temperatures, typically ranging from 150 °C to over 250 °C, are necessary to achieve practical reaction rates.[1][3] The reaction can be performed in conventional batch reactors, but it is particularly well-suited for continuous flow systems, which allow for precise control over the high temperatures and short reaction times required.[3] Microwave-assisted heating can also significantly accelerate the process.
Mechanism of Thermal N-Boc Deprotection
The generally accepted mechanism for the thermal deprotection of N-Boc amines involves a concerted pericyclic elimination reaction. As depicted below, the process is believed to proceed through a six-membered transition state, leading to the formation of the corresponding carbamic acid, which then readily decarboxylates to yield the free amine, isobutylene, and carbon dioxide.[1]
Caption: Proposed mechanism for thermal N-Boc deprotection.
Quantitative Data on Thermal N-Boc Deprotection
While thermal deprotection is a known method, specific quantitative data for a wide range of N-Boc piperazine derivatives is not extensively consolidated in the literature. The following table summarizes available data points gleaned from various sources, showcasing the conditions and yields for the thermal deprotection of N-Boc protected amines, including examples relevant to piperazine derivatives.
| Substrate (N-Boc Derivative) | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference |
| Imidazole | TFE | 120 | 20 min | >99 | Continuous flow | [3] |
| Imidazole | Methanol | 120 | 25 min | >99 | Continuous flow | [3] |
| Imidazole | THF | 200 | 30 min | 97 | Continuous flow | [3] |
| Imidazole | Toluene | 230 | 30 min | 93 | Continuous flow | [3] |
| Aniline | TFE | 240 | 30 min | 93 | Continuous flow | [3] |
| Aniline | Methanol | 240 | 30 min | 88 | Continuous flow | [3] |
| Phenethylamine | TFE | 240 | 30 min | 44 | Continuous flow, lower reactivity of alkyl amines | [3] |
| General N-Boc Amines | Water | 100-150 | 2-3 days | Variable | "Green" method, slow for some substrates | [1] |
| N-Boc dipeptide esters | Neat | 200 | 2 h | 98 | Microwave-assisted, for piperazinedione synthesis | [4] |
Note: TFE = 2,2,2-Trifluoroethanol; THF = Tetrahydrofuran. The data highlights that polar, protic solvents like TFE and methanol are often more effective at lower temperatures compared to aprotic solvents like THF and toluene.
Experimental Protocols
The following protocols provide detailed methodologies for the thermal deprotection of N-Boc piperazine derivatives in both batch and continuous flow setups.
Batch Protocol (Microwave-Assisted)
This protocol is suitable for small-scale synthesis and rapid screening of reaction conditions.
Materials:
-
N-Boc piperazine derivative
-
Solvent (e.g., 2,2,2-trifluoroethanol, methanol, or water)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
-
Rotary evaporator
-
Standard laboratory glassware for work-up
Procedure:
-
To a microwave reactor vial, add the N-Boc piperazine derivative (1.0 eq.).
-
Add the chosen solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 150-200 °C).
-
Hold at the set temperature for the desired time (e.g., 30-120 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude deprotected piperazine derivative can be used directly or purified by standard methods such as column chromatography, crystallization, or distillation.
Continuous Flow Protocol
This protocol is ideal for larger scale synthesis and offers excellent control over reaction parameters.
Materials:
-
N-Boc piperazine derivative
-
Solvent (e.g., methanol, 2,2,2-trifluoroethanol)
-
Continuous flow reactor system equipped with:
-
Pump
-
Heated reactor coil
-
Back-pressure regulator
-
Collection vessel
-
-
Standard laboratory glassware for work-up
Procedure:
-
Prepare a stock solution of the N-Boc piperazine derivative in the chosen solvent (e.g., 0.1 M).
-
Set up the continuous flow reactor system. Set the desired temperature for the reactor coil (e.g., 180-250 °C) and the back-pressure regulator to maintain the solvent in the liquid phase (e.g., 10-20 bar).
-
Pump the solution of the N-Boc piperazine derivative through the heated reactor coil at a defined flow rate. The residence time in the reactor is determined by the reactor volume and the flow rate.
-
Collect the output from the reactor in a collection vessel.
-
Once the desired amount of starting material has been processed, pump fresh solvent through the system to flush out any remaining product.
-
Combine the collected fractions containing the product.
-
Remove the solvent under reduced pressure to obtain the crude deprotected piperazine derivative.
-
Purify the product as needed.
Experimental Workflow and Logic Diagrams
The following diagrams visualize the general workflow for thermal N-Boc deprotection and a decision-making process for selecting the appropriate method.
Caption: A generalized workflow for the thermal deprotection of N-Boc piperazine derivatives.
Caption: A decision tree to guide the selection of an appropriate thermal deprotection method.
References
Application Notes and Protocols for C-H Functionalization of Protected Piperazine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] Its unique physicochemical properties, including the ability of its two nitrogen atoms to serve as hydrogen bond acceptors and modulate aqueous solubility, make it a valuable component in drug design.[2] Traditionally, derivatization of the piperazine core has been largely limited to the nitrogen atoms.[3] However, direct C-H functionalization of the piperazine ring has emerged as a powerful strategy for introducing molecular diversity and fine-tuning the pharmacological profiles of drug candidates.[1][2] This approach allows for the late-stage modification of complex molecules, accelerating the exploration of structure-activity relationships (SAR).[5][6]
This document provides detailed application notes and protocols for key methods in the C-H functionalization of protected piperazine rings, with a focus on practical implementation in a research and drug development setting. The methodologies covered include α-lithiation/trapping and visible-light photoredox catalysis, which offer versatile routes to a variety of substituted piperazine analogs.[1][7] Challenges in this field often arise from the presence of the second nitrogen atom, which can lead to side reactions or catalyst inhibition, making the development of selective methods crucial.[2][3]
Key Methodologies
α-Lithiation and Electrophilic Trapping
This classic organometallic approach involves the deprotonation of a C-H bond alpha to a nitrogen atom using a strong base, followed by quenching the resulting organolithium species with an electrophile.[1][7] The use of a protecting group, most commonly tert-butoxycarbonyl (Boc), on one of the nitrogen atoms is essential for directing the lithiation and preventing undesired side reactions.[8] Both diamine-mediated and more operationally simple diamine-free protocols have been developed.[7] Asymmetric variants using chiral ligands like (-)-sparteine can provide enantiomerically enriched products.[3][7]
Experimental Protocol 1: General Procedure for Diamine-Free α-Lithiation and Trapping of N-Boc-N'-Substituted Piperazine
This protocol is adapted from the work of O'Brien and coworkers.[7]
Materials:
-
N-Boc-N'-substituted piperazine (e.g., N-Boc-N'-benzylpiperazine)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Electrophile (e.g., benzophenone, alkyl halide, etc.)
-
Saturated aqueous NH₄Cl
-
20% aqueous NaOH
-
Diethyl ether (Et₂O)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Boc-N'-substituted piperazine (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[7]
-
Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.[7]
-
Separate the organic and aqueous layers. Extract the aqueous layer three times with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.[7]
Diagram 1: Workflow for α-lithiation and trapping of N-Boc-piperazine
Caption: Workflow for α-lithiation and trapping of N-Boc-piperazine.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization.[2] This methodology utilizes a photocatalyst, typically an iridium or ruthenium complex, that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.[2] For piperazine functionalization, this approach enables the formation of an α-amino radical, which can then couple with various partners, including electron-deficient arenes and alkenes.[2][3]
Experimental Protocol 2: General Procedure for Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine
This protocol is based on the work of MacMillan and coworkers.[2][3][7]
Materials:
-
N-Boc-N'-phenylpiperazine
-
Aryl nitrile (e.g., 1,4-dicyanobenzene)
-
Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃])
-
Sodium acetate (NaOAc)
-
Anhydrous Dimethylformamide (DMF)
-
Blue LEDs (e.g., 450 nm)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).[7]
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.[7]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.[7]
Diagram 2: Key steps in the photoredox-catalyzed C-H functionalization
Caption: Key steps in the photoredox-catalyzed C-H functionalization.
Data Presentation
The following tables summarize representative quantitative data for the α-functionalization of N-Boc protected piperazines using the described methodologies.
Table 1: α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine
| Electrophile | Product | Yield (%) | Reference |
| Benzophenone | α-(Diphenylhydroxymethyl)-N-Boc-N'-benzylpiperazine | 85 | [7] |
| Trimethylsilyl chloride | α-(Trimethylsilyl)-N-Boc-N'-benzylpiperazine | 90 | [8] |
| Methyl chloroformate | α-(Methoxycarbonyl)-N-Boc-N'-benzylpiperazine | 75 | [8] |
| N,N-Dimethylformamide | α-Formyl-N-Boc-N'-benzylpiperazine | 60 | [8] |
Table 2: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine
| Aryl Nitrile | Product | Yield (%) | Reference |
| 1,4-Dicyanobenzene | α-(4-Cyanophenyl)-N-Boc-N'-phenylpiperazine | 95 | [9] |
| 4-Trifluoromethylbenzonitrile | α-(4-Trifluoromethylphenyl)-N-Boc-N'-phenylpiperazine | 88 | [7] |
| 3-Cyanopyridine | α-(3-Pyridyl)-N-Boc-N'-phenylpiperazine | 72 | [7] |
Applications in Drug Discovery
The direct C-H functionalization of piperazines provides a powerful tool for medicinal chemists to rapidly generate diverse libraries of analogs for SAR studies.[7] For instance, the synthesis of α-aryl piperazine analogs is highly relevant for the development of kinase inhibitors, where the piperazine moiety often interacts with the solvent-exposed region of the ATP-binding pocket.[7] The introduction of substituents at the α-position can be used to probe for additional interactions and improve potency and selectivity.[7] For example, analogs of Imatinib, a BCR-Abl kinase inhibitor, could be synthesized to target mutations that confer drug resistance.[2][7] Furthermore, late-stage C-H functionalization can be applied to existing drug molecules containing a piperazine core, enabling the creation of novel derivatives with potentially improved pharmacokinetic or pharmacodynamic properties.[6]
Other Methodologies
While this document focuses on α-lithiation and photoredox catalysis, other important methods for piperazine C-H functionalization include:
-
Transition-Metal Catalysis: Ruthenium and palladium catalysts have been employed for the C-H functionalization of piperazines.[10][11] For instance, ruthenium catalysis can achieve β-C(sp³)–H functionalization.[10]
-
Iron-Catalyzed Reactions: Iron catalysts offer a more sustainable and cost-effective alternative for C-H functionalization, including carbene-transfer reactions.[12][13]
-
SnAP Reagents: The Stannyl Amine Protocol (SnAP) provides a convergent method for the synthesis of C-H functionalized piperazines from aldehydes.[2][3]
The choice of methodology depends on the desired substitution pattern, the nature of the protecting groups, and the overall synthetic strategy. Researchers are encouraged to consult the primary literature for more specialized protocols and a broader understanding of the scope and limitations of each method.
References
- 1. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | NSF Public Access Repository [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 10. Ruthenium catalyzed β-C(sp3)–H functionalization on the ‘privileged’ piperazine nucleus - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes: Photoredox Catalysis for Piperazine Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicewicz Publications — Nicewicz Laboratory [nicewiczlaboratory.com]
- 5. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Mono-Protected Piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of mono-protected piperazines, a critical transformation in the synthesis of a vast array of pharmaceutically active compounds. The selective introduction of alkyl groups onto the piperazine scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties.
Two primary methods for the mono-N-alkylation of piperazines, where one nitrogen atom is protected to ensure selectivity, are direct alkylation and reductive amination.[1][2] This guide will elaborate on both methodologies, offering detailed experimental procedures, comparative data, and visual workflows to aid researchers in selecting and executing the optimal protocol for their specific needs.
General Reaction Scheme
The N-alkylation of a mono-protected piperazine involves the functionalization of the free secondary amine with an alkyl group. The protecting group (PG) ensures that the alkylation occurs selectively at the desired nitrogen atom.
Caption: General scheme for N-alkylation of mono-protected piperazine.
Comparison of N-Alkylation Protocols
The choice between direct alkylation and reductive amination depends on several factors, including the nature of the alkylating agent, the desired product, and the functional group tolerance of the substrate. The following tables provide a summary of common conditions and reported yields for various mono-protected piperazines.
Table 1: Direct N-Alkylation of Mono-Protected Piperazines with Alkyl Halides
| Protecting Group | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl | 1-Bromobutane | K₂CO₃ | THF | Reflux | Overnight | 88 |
| Acetyl | 1-Bromohexane | K₂CO₃ | THF | Reflux | Overnight | 90 |
| Acetyl | 1-Bromooctane | K₂CO₃ | THF | Reflux | Overnight | 90 |
| Acetyl | 1-Bromododecane | K₂CO₃ | THF | Reflux | Overnight | 87 |
| Boc | Alkyl Bromide | K₂CO₃ | DMF | Room Temp | 12-24 | Good |
| Cbz | 1,3-Dibromopropane | DIPEA | MeCN | 65 | - | - |
Data for Acetyl-protected piperazine from a study on the simple synthesis of N-alkylpiperazines.[3] General conditions for Boc- and Cbz-protected piperazines are widely reported.[4][5]
Table 2: Reductive Amination of Mono-Boc-Piperazine
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Various Aldehydes | NaBH(OAc)₃ | DCE | Room Temp | 1-24 | High |
| Various Ketones | NaBH(OAc)₃ | DCE | Room Temp | 1-24 | High |
| Cinnamaldehyde | NaBH(OAc)₃ | DCM | Room Temp | Overnight | - |
| Isoquinoline-3-carbaldehyde | NaBH(OAc)₃ | DCE | Room Temp | - | - |
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation, offering high yields and broad functional group tolerance.[6][7]
Experimental Protocols
The following are detailed protocols for the two primary methods of N-alkylation of mono-protected piperazines.
Protocol 1: Direct N-Alkylation of N-Acetylpiperazine with an Alkyl Bromide
This protocol is adapted from a general procedure for the alkylation of N-acetylpiperazine.[3]
Materials:
-
N-Acetylpiperazine (1.0 eq)
-
Alkyl Bromide (e.g., 1-bromobutane) (1.25 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-acetylpiperazine and anhydrous potassium carbonate.
-
Add dry THF to the flask to create a suspension.
-
With mechanical stirring, add the alkyl bromide to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-acetylpiperazine.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination of N-Boc-Piperazine with an Aldehyde
This protocol describes a general procedure for the reductive amination of N-Boc-piperazine using sodium triacetoxyborohydride.[6][8]
Materials:
-
N-Boc-Piperazine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine and the aldehyde in DCE or DCM.
-
Stir the solution at room temperature.
-
Carefully add sodium triacetoxyborohydride in portions.
-
Continue stirring at room temperature for 1 to 24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a typical workflow for the N-alkylation of a mono-protected piperazine, from reaction setup to the isolation of the final product.
Caption: Typical experimental workflow for N-alkylation.
Troubleshooting and Optimization
-
Low or No Yield: Ensure all reagents and solvents are anhydrous, as moisture can deactivate reagents, particularly in reductive amination.[1] For direct alkylations, consider a stronger base like cesium carbonate or a more polar aprotic solvent such as DMF to improve solubility and reaction rate.[1]
-
Formation of Di-alkylated Byproduct: In direct alkylation, slow, dropwise addition of the alkylating agent can minimize di-alkylation.[1] Using a mono-protected piperazine is the most effective strategy to prevent this side reaction.[1]
-
Difficult Product Extraction: If the N-alkylated product is water-soluble (often due to protonation), basify the aqueous layer to a pH of 9.5-12 with NaOH or K₂CO₃ before extraction to convert the product to its more organic-soluble free base form.[1]
By following these detailed protocols and considering the provided comparative data, researchers can effectively synthesize a wide range of N-alkylated mono-protected piperazines for their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has proven indispensable in medicinal chemistry and drug development for the synthesis of N-arylpiperazines. The N-arylpiperazine motif is a privileged scaffold found in a multitude of biologically active molecules and approved pharmaceuticals targeting a wide range of conditions, including cancer, depression, and anxiety.[1]
These application notes offer a comprehensive guide to performing the Buchwald-Hartwig amination of piperazine derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual aids to facilitate understanding and implementation in a laboratory setting.
General Reaction Scheme
The general transformation involves the coupling of a piperazine derivative with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens is common to ensure mono-arylation.
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of N-Boc-piperazine.
Quantitative Data Summary
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, ligand, base, and solvent. The following tables summarize representative quantitative data for the amination of piperazine derivatives with various aryl halides under different reaction conditions.
Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-Piperazine with Aryl Halides
| Aryl Halide | Piperazine Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 5 min | 96[2] |
| 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | High |
| 2-Bromophenyl(2,4-dimethylphenyl)sulfane | N-Boc-piperazine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 66 |
| 4-Chlorotoluene | Piperazine | G3-XPhos (1) | - | NaOt-Bu | Toluene | 100 | 10 min | 97[3] |
| 2-Chlorotoluene | Piperazine | G3-XPhos (1) | - | NaOt-Bu | Toluene | 100 | 10 min | 95 |
| 4-Chloroanisole | Piperazine | G3-XPhos (1) | - | NaOt-Bu | Toluene | 100 | 10 min | 92 |
Table 2: Coupling of Various Amines with 4-Bromotoluene
| Amine | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Methylpiperazine | (NHC)Pd(allyl)Cl | - | NaOt-Bu | Dioxane | Room Temp | 5 min | 80[2] |
| 1-(2-pyridyl)piperazine | (NHC)Pd(allyl)Cl | - | NaOt-Bu | Dioxane | Room Temp | 5 min | 96[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of piperazine derivatives.
Protocol 1: General Procedure for the Coupling of N-Boc-Piperazine with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)[1]
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[1]
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)[1]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[1]
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[1]
-
In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[1]
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[1]
Protocol 2: Rapid, Aerobic, and Solvent-Free Amination of Aryl Chlorides with Piperazine
This protocol is adapted from a procedure by Reilly and Mach (2016) and offers a more environmentally friendly approach.[3][4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Piperazine (2.5 equiv, also serves as the solvent)
-
Palladium pre-catalyst (e.g., G3-XPhos)
-
Base (e.g., NaOt-Bu)
Procedure:
-
To a vial, add the aryl chloride (1.0 equiv), piperazine (2.5 equiv), the palladium pre-catalyst, and the base.
-
Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for a short duration (e.g., 10 minutes).
-
Monitor the reaction by LC-MS. Note that bis-arylation can be a side product.
-
After completion, cool the reaction and purify the product using standard workup and chromatographic procedures.
Visualizing the Process
To better understand the reaction and the experimental steps, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[1] As a primary responder to DNA damage, PARP-1 detects single-strand breaks (SSBs) and initiates their repair through the base excision repair (BER) pathway.[2][3][4] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[5][6] These negatively charged polymers act as a scaffold to recruit other DNA repair proteins to the site of damage.[7][8]
The inhibition of PARP-1 has emerged as a highly successful strategy in cancer therapy. The primary mechanism of action for PARP inhibitors is based on the concept of "synthetic lethality."[9][10] In cancer cells with deficiencies in other DNA repair pathways, such as the homologous recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1-mediated BER leads to the accumulation of unrepaired SSBs.[10] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately leading to cell death.[4] Furthermore, some PARP inhibitors also function by "trapping" the PARP-1 enzyme on the DNA at the site of damage, which itself is a cytotoxic lesion that blocks DNA replication and transcription.[4][9]
These application notes provide an overview of the PARP-1 signaling pathway, synthetic strategies for developing novel inhibitors, structure-activity relationship (SAR) data, and detailed experimental protocols for synthesis and evaluation.
PARP-1 Signaling in DNA Damage Response
PARP-1 is a key regulator of cellular responses to genotoxic stress. Its activation triggers a cascade of events aimed at repairing DNA damage and promoting cell survival. However, overactivation can lead to a specific form of cell death.
-
DNA Damage Detection and Activation : PARP-1 rapidly binds to single- and double-strand DNA breaks via its zinc-finger domains.[2] This binding induces a conformational change, leading to a massive increase in its catalytic activity.[2]
-
PAR Synthesis (PARylation) : The activated PARP-1 enzyme utilizes NAD+ as a substrate to synthesize and attach PAR chains to itself (auto-PARylation) and other nuclear proteins, including histones and DNA repair factors like XRCC1 and DNA ligase III.[7][5][8]
-
Recruitment of Repair Machinery : The PAR chains function as a signaling scaffold, recruiting the machinery for DNA base excision repair (BER) to the site of the lesion.[8]
-
Chromatin Remodeling and Dissociation : Auto-PARylation leads to the accumulation of negative charges, causing the electrostatic repulsion of PARP-1 from the DNA, thereby allowing the recruited repair factors to access the damaged site.[2][8]
-
Consequences of Inhibition : PARP inhibitors compete with NAD+ at the catalytic site, preventing PAR synthesis. This inhibits the recruitment of repair proteins. Consequently, SSBs accumulate. In HR-deficient cells (e.g., BRCA1/2 mutated), these SSBs convert to lethal DSBs during replication, leading to cell death (synthetic lethality).[4][10]
-
PARthanatos (Cell Death Pathway) : Under severe DNA damage, hyperactivation of PARP-1 can lead to significant depletion of cellular NAD+ and ATP stores, resulting in necrotic cell death.[5] Additionally, PAR polymers can translocate from the nucleus to the mitochondria, triggering the release of Apoptosis-Inducing Factor (AIF), which moves to the nucleus and causes DNA fragmentation and a form of programmed cell death known as PARthanatos.[5]
Synthetic Strategies and Structure-Activity Relationships (SAR)
The design of potent and selective PARP-1 inhibitors typically focuses on mimicking the nicotinamide moiety of the NAD+ substrate.[10][11] Most inhibitors share common structural features, such as an aromatic ring and a carboxamide group, which form crucial hydrogen bonds and π-stacking interactions within the PARP-1 active site.[10][11][12]
Recent synthetic efforts have explored various scaffolds to optimize potency, selectivity, and pharmacokinetic properties.
Key Scaffolds and Corresponding SAR Data
Several chemical scaffolds have been successfully developed into potent PARP-1 inhibitors. The following tables summarize quantitative data for representative compounds from different chemical series.
Table 1: Pyrrolocarbazole and Truncated Imide Scaffolds
| Compound ID | Scaffold | Key Structural Features | PARP-1 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1 | Pyrrolocarbazole | Full pyrrolocarbazole core | 36 | [13] |
| 14 | Truncated Imide | B-ring of carbazole deleted | 40 |[13] |
Table 2: Benzofuran Carboxamide Scaffolds
| Compound ID | Scaffold | Key Structural Features | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Lead 1 | Benzofuran Carboxamide | (Z)-2-benzylidene-3-oxo | 434 | - | [8] |
| 51 | Benzofuran Carboxamide | Tetrazolyl analogue | 35 | - | [8] |
| 60 | Benzofuran Carboxamide | Isosteric carboxyl group replacement | 68 | - | [8] |
| 81 | Benzofuran Carboxamide | Optimized adenosine-pocket appendage | 30 | 2 |[8] |
Table 3: Pyridopyridazinone and Rucaparib Analogue Scaffolds
| Compound ID | Scaffold | Key Structural Features | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (P2/P1) | Reference |
|---|---|---|---|---|---|---|
| Olaparib | Phthalazinone | Reference Drug | 34 | - | - | [12] |
| 8a | Pyridopyridazinone | Isostere of phthalazine nucleus | 36 | - | - | [12] |
| Y31 | Rucaparib Analogue | Modified core for selectivity | 0.41 | - | - | [14] |
| Y49 | Rucaparib Analogue | Modified core for selectivity | 0.96 | 61.90 | 64.5 |[14] |
Table 4: Thieno[3,4-d]imidazole-4-carboxamide Scaffolds
| Compound ID | Scaffold | Key Structural Features | PARP-1 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 13a | Thieno[3,4-d]imidazole | Ortho-thenoyl substitution | >10 (low activity) | [11] |
| 13b | Thieno[3,4-d]imidazole | Benzoyl substitution | 3.864 | [11] |
| 16l | Thieno[3,4-d]imidazole | Optimized R1 substituent | Potent (exact value not stated) |[10][11] |
Experimental Protocols
General Workflow for PARP-1 Inhibitor Synthesis and Evaluation
The development of novel PARP-1 inhibitors follows a structured workflow, from computational design and chemical synthesis to comprehensive biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Di-tert-butyl piperazine-1,4-dicarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Di-tert-butyl piperazine-1,4-dicarboxylate (also known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Di-Boc-piperazine). Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the N-Boc protection of piperazine using Di-tert-butyl dicarbonate (Boc-anhydride).[1] This reaction involves the nucleophilic attack of the piperazine nitrogen atoms on the electrophilic carbonyl carbons of the Boc-anhydride.[1] Careful control of reaction parameters is crucial to maximize the yield of the di-substituted product.[1]
Q2: My reaction yields a significant amount of the mono-Boc-piperazine byproduct. How can I favor the formation of the di-substituted product?
A2: To favor di-substitution, ensure the stoichiometry of Boc-anhydride is sufficient, typically using slightly more than two equivalents per equivalent of piperazine. The choice of solvent and base can also significantly influence the reaction's efficiency.[1] Some protocols suggest that high temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[2]
Q3: What are the optimal reaction conditions (solvent, base, temperature) for this synthesis?
A3: Reaction conditions can be varied to optimize the synthesis.[1] A common approach involves dissolving piperazine in a suitable solvent like dichloromethane (DCM) or ethanol.[2][3] The reaction is often run at room temperature.[3] An industrial process describes reacting bis(2-chloroethyl)amine with Boc anhydride in an aqueous solution at an alkaline pH using an inorganic base like sodium carbonate, with the reaction proceeding at 10-30°C.[1]
Q4: What are common side reactions, and how can they be minimized?
A4: The primary side reaction is the formation of the mono-protected piperazine. To minimize this, using a sufficient excess of Boc-anhydride is key. Another potential issue is the formation of N-acylurea if carbodiimide reagents are used, though this is less common in direct Boc protection.[4] Ensuring anhydrous conditions can prevent the hydrolysis of Boc-anhydride.[4]
Q5: I'm having difficulty purifying the final product. What are the recommended purification techniques?
A5: If the reaction does not go to completion, purification can be challenging. Column chromatography is a common method to separate the di-substituted product from the mono-substituted byproduct and any unreacted starting material.[4] Recrystallization from a suitable solvent system, such as hexane or ethyl acetate, can also be a highly effective method for purifying the solid product.[3]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Overall Yield
Low product yield is a frequent issue that can stem from several factors. Use the following workflow to diagnose and resolve the problem.
Issue 2: Incomplete Reaction
If you observe significant amounts of starting material (piperazine) or the mono-Boc intermediate after the expected reaction time, consider the following.
-
Problem: The reaction has stalled.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] If the reaction is proceeding slowly, consider extending the reaction time.[4] Gentle warming may increase the reaction rate, but this should be done cautiously as it can also promote side reactions.[5] Ensure the reaction mixture is being stirred efficiently.
-
Problem: Poor solubility of starting materials.
-
Solution: The choice of solvent is critical. If the starting materials are not fully dissolved, the reaction will be slow and incomplete. Try a different solvent system in which both piperazine and Boc-anhydride are more soluble.
Issue 3: Formation of Byproducts
The primary byproduct is typically 1-Boc-piperazine. However, other impurities can arise.
| Byproduct/Impurity | Cause | Mitigation Strategy |
| 1-Boc-piperazine | Insufficient Boc-anhydride; short reaction time. | Use a slight excess of Boc-anhydride (>2 equivalents). Increase reaction time and monitor for full conversion via TLC/LC-MS.[2] |
| Di-tert-butyl iminodicarboxylate | Can form from residual ammonia if used in upstream steps and react with Boc-anhydride. | Triturating the crude product with a suitable solvent like diethyl ether can help remove this impurity.[6] |
| Unreacted Piperazine | Incomplete reaction or inefficient purification. | Optimize reaction conditions as described above. For purification, ensure efficient extraction or use column chromatography.[4] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a general procedure for the di-protection of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethanol (EtOH) or Dichloromethane (DCM)
-
External Magnet (if using a magnetic catalyst)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a round bottom flask, dissolve piperazine (1 equivalent) in ethanol (5 mL per mmol of piperazine).[3]
-
To this solution, add Di-tert-butyl dicarbonate (2.1-2.2 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.[3]
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization from hexane or ethyl acetate to yield pure this compound.[3]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Common side reactions during piperazine N-protection and their avoidance
Welcome to the technical support center for piperazine N-protection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the protection of piperazine nitrogens.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when attempting to mono-protect piperazine?
A1: The main challenge is the formation of the 1,4-disubstituted (di-protected) piperazine as a significant byproduct.[1][2] Because the two nitrogen atoms in the piperazine ring have similar reactivity, it is difficult to selectively protect only one.[2]
Q2: How does di-protection occur and how can I minimize it?
A2: Di-protection occurs when a second molecule of the protecting agent reacts with the remaining free nitrogen of the mono-protected piperazine.[3] This is especially common when using an excess of the protecting agent or when the reaction is not carefully controlled.[3] To minimize this, you can:
-
Use a large excess of piperazine (5-10 equivalents) to statistically favor the reaction with the more abundant unsubstituted piperazine.[2]
-
Add the electrophile (protecting group precursor) slowly and at a low temperature (e.g., 0 °C).[2]
-
Employ a mono-protonation strategy by adding one equivalent of a strong acid (like TFA or HCl) to form the piperazine salt, deactivating one nitrogen atom.[3][4]
Q3: I'm using a Boc protecting group. What are some common side reactions specific to this group?
A3: When using N-Boc-piperazine in subsequent reactions (e.g., amide coupling), you might encounter:
-
Premature deprotection: The Boc group can be unintentionally removed under even mildly acidic conditions.[5]
-
N-acylurea formation: This is a common byproduct when using carbodiimide coupling reagents like EDC.[5]
-
Guanidinium byproduct: Can form if using uronium-based coupling reagents like HATU or HBTU in excess.[5]
-
t-Butylation: During the acidic deprotection of the Boc group (e.g., with TFA), the released tert-butyl cation can alkylate other nucleophiles in the mixture.[6]
Q4: How can I avoid the side reactions associated with Boc-piperazine?
A4: To mitigate these issues:
-
Premature deprotection: Ensure your reaction conditions are not acidic. Use non-acidic coupling reagents.[5]
-
N-acylurea formation: Add HOBt or HOAt to your coupling reaction to trap the reactive intermediate.[5]
-
Guanidinium byproduct: Use the coupling reagent in only a slight excess (e.g., 1.05-1.1 equivalents).[5]
-
t-Butylation: During deprotection, add a "scavenger" like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[6]
Q5: My peptide synthesis using Fmoc-chemistry is showing unexpected byproducts. What could be the cause?
A5: In Fmoc-based solid-phase peptide synthesis (SPPS), the basic conditions required for Fmoc deprotection (typically with piperidine) can cause side reactions, especially with sensitive sequences.[7] Common issues include:
-
Aspartimide formation: This occurs at Asp-Xxx sequences, leading to a cyclic imide that can rearrange to form β-aspartyl peptides or open to form piperidide adducts.[7][8]
-
Diketopiperazine formation: This is prevalent at the dipeptide stage, especially if Proline is one of the first two amino acids, leading to chain termination.[8]
-
3-(1-Piperidinyl)alanine Formation: This can happen with C-terminal cysteine residues.[8]
Q6: Are there ways to reduce side reactions during Fmoc deprotection?
A6: Yes. Consider the following strategies:
-
Use Piperazine for Deprotection: Using piperazine as the base for Fmoc removal has been shown to cause fewer aspartimide-related side reactions compared to the more commonly used piperidine.[7][9]
-
Add HOBt: Adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress aspartimide formation.[8][9]
-
Choose the Right Resin: For sequences prone to diketopiperazine formation, using a sterically hindered resin like 2-chlorotrityl chloride resin is beneficial.[8]
Troubleshooting Guides
Issue 1: Low Yield of Mono-Protected Piperazine
| Possible Cause | Suggested Solution | Citation |
| Formation of Di-Protected Byproduct | Use a 5-10 fold excess of piperazine relative to the protecting agent. | [2] |
| Add the protecting agent (e.g., Boc₂O) slowly at 0 °C. | [2] | |
| Use a mono-protonation strategy with 1 equivalent of acid (TFA or HCl) before adding the protecting agent. | [3][10] | |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. | [5] |
| Allow the reaction to warm to room temperature and stir for several hours. | [3] | |
| Difficult Purification | Consider chromatography on amine-deactivated silica gel or alumina. Acid-base extraction can also be effective for separating the basic piperazine products. | [11] |
Issue 2: Side Products During N-Boc-Piperazine Deprotection
| Side Product | Identification | Suggested Solution | Citation |
| t-Butylated Product | Unexpected peaks in LC-MS or NMR corresponding to the addition of a tert-butyl group (+56 Da). | Add a scavenger such as triisopropylsilane (TIS), thioanisole, or water to the deprotection reaction mixture (e.g., TFA/DCM). | [6] |
| Incomplete Deprotection | Presence of starting material in the crude product analysis. | Increase the concentration of the acid (e.g., use 50% TFA in DCM). | [6] |
| Extend the reaction time and monitor progress. | [6] | ||
| If sterically hindered, gentle warming (e.g., to 40 °C) may be required, but use with caution as it can increase other side reactions. | [6] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via Acid Mediation
This protocol uses the deactivation of one nitrogen atom through protonation to achieve selective mono-protection.[3]
Materials:
-
Piperazine (1.0 equiv.)
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)
-
5% Sodium thiosulfate solution
-
20% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure. Partition the residue between DCM and water. Adjust the aqueous layer to pH > 11 with 20% NaOH solution and extract with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Boc Deprotection with Scavengers to Avoid t-Butylation
This protocol describes the removal of the Boc group while minimizing the formation of t-butylated side products.[6]
Materials:
-
N-Boc-piperazine substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as scavenger)
Procedure:
-
Preparation: Dissolve the N-Boc-piperazine substrate in anhydrous DCM (e.g., 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.1 - 2.0 equivalents) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add TFA (typically 25-50% v/v of the total solution volume).
-
Reaction: Allow the reaction to warm to room temperature and stir. The reaction is typically complete in 1-2 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt. To obtain the free base, the salt can be dissolved in water, basified with a suitable base (e.g., NaHCO₃ or NaOH), and extracted with an organic solvent.
Visualizations
Caption: Reaction pathway showing the desired mono-protection and the common di-protection side reaction.
Caption: Mechanism of t-butylation side reaction during Boc deprotection and its avoidance using scavengers.
Caption: Troubleshooting workflow for low yield in mono-protection of piperazine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. benchchem.com [benchchem.com]
How to prevent di-substitution in mono-Boc piperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common challenge of preventing di-substitution during the mono-Boc protection of piperazine.
Troubleshooting Guide: Minimizing Di-Boc-Piperazine Formation
This guide addresses specific issues encountered during the synthesis of mono-Boc-piperazine and provides recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-Boc-piperazine with significant di-Boc-piperazine formation | The second nitrogen of the mono-protected piperazine is reacting with the Boc anhydride (Boc₂O). | 1. Control Stoichiometry: Use a significant excess of piperazine (e.g., 5-10 fold) relative to Boc₂O to statistically favor mono-protection.[1] Alternatively, use a substoichiometric amount of Boc₂O (e.g., 0.8 equivalents).[2] 2. Slow Reagent Addition: Add the Boc₂O solution dropwise to the piperazine solution. This maintains a low concentration of the electrophile, minimizing the chance of a second reaction.[1][3] 3. Lower Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.[1] 4. Acid-Mediated Protection: Add one equivalent of an acid (e.g., HCl, TFA, acetic acid) to protonate one nitrogen atom, rendering it less nucleophilic and preventing it from reacting.[3][4][5] |
| Reaction is difficult to control, leading to inconsistent product ratios | High reactivity of both piperazine nitrogens and the protecting agent. | 1. Use Flow Chemistry: This technique allows for precise control over stoichiometry, mixing, and temperature, which can maximize the yield of the mono-protected product.[3] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to closely monitor the consumption of starting material and the formation of products.[3] |
| Formation of unwanted side products other than di-Boc-piperazine | Degradation of starting materials or competing side reactions with atmospheric components. | 1. Ensure Reagent Purity: Use high-purity piperazine and di-tert-butyl dicarbonate (Boc₂O).[3] 2. Use an Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.[3] |
| Difficulty in purifying the mono-Boc-piperazine product | The di-Boc byproduct has similar solubility properties to the desired product; the basicity of the product can cause tailing on silica gel. | 1. Selective Extraction: During work-up, a wash with a 5% sodium thiosulfate solution followed by extraction with a nonpolar solvent like diethyl ether can help remove the di-Boc byproduct.[3][5] 2. Acid-Base Extraction: Utilize the basicity of the product to separate it from non-basic impurities by performing an acid-base extraction.[1] 3. Modified Column Chromatography: When using silica gel chromatography, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent peak tailing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing mono-Boc-piperazine? The primary challenge is preventing the formation of the undesired 1,4-di-Boc-piperazine byproduct. Piperazine has two secondary amine groups with similar reactivity. After one nitrogen has been protected with a Boc group, the second nitrogen remains sufficiently nucleophilic to react with another molecule of the protecting agent, di-tert-butyl dicarbonate (Boc₂O).[3]
Q2: How does the formation of di-Boc-piperazine occur? Di-Boc-piperazine is formed when a second molecule of Boc₂O reacts with the free nitrogen of the already mono-protected piperazine.[3] This is a common side reaction, particularly when an excess of the protecting agent is used or when the reaction conditions are not carefully controlled.[3]
Q3: What are the main strategies to avoid the formation of the di-Boc byproduct? Several strategies can be employed to favor the formation of mono-Boc-piperazine:
-
Control of Stoichiometry: Carefully controlling the molar ratio of the reactants, often by using a large excess of piperazine or a substoichiometric amount of Boc₂O, statistically favors mono-protection.[1][3]
-
Protonation of One Nitrogen: By adding one equivalent of an acid, one of the nitrogen atoms can be protonated. This forms a salt, rendering it significantly less nucleophilic and thus less likely to react.[3][4][5][6]
-
Slow Addition of Reagents: Adding the Boc₂O slowly to the reaction mixture helps maintain a low concentration of the electrophile, which minimizes the chance of a second reaction on the same piperazine molecule.[1][3]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) reduces the rate of the second protection step more than the first, improving selectivity.[1]
Q4: Can alternative reagents be used for better selectivity? Yes, some methods employ different reagents that can offer better selectivity. For example, using tert-butyl 1H-imidazole-1-carboxylate, which can be generated in situ from t-butanol and 1,1'-carbonyldiimidazole (CDI), has been shown to be effective for the mono-Boc protection of symmetrical diamines.
Q5: Is it possible to synthesize mono-Boc-piperazine without using piperazine as a starting material? Recent innovative approaches use diethylamine as a starting material in a three-step process involving chlorination, Boc protection, and subsequent cyclization with ammonia to yield 1-Boc-piperazine.[4] This method can result in higher yields (over 93.5%) and avoids some of the challenges of selectivity.[4]
Data Presentation: Comparison of Mono-Boc Protection Methods
| Method | Piperazine : Boc₂O Ratio (equiv.) | Key Reagents / Conditions | Solvent | Typical Yield (Mono-Boc) | Reference(s) |
| Excess Piperazine | 2.0 : 1.0 | Reaction at 0 °C to room temperature | Dichloromethane (DCM) | Moderate to Good | [1] |
| Acid-Mediated | 1.0 : 1.0 | 1.0 equiv. HCl or TFA added before Boc₂O | Methanol | 70-80% | [3][5] |
| Flow Chemistry | 1.0 : 0.8 | Microreactor system at room temperature | Methanol | ~45% | [2] |
| Alternative Starting Material | N/A | Diethylamine -> Chlorination -> Boc Protection -> Cyclization | Various | >93.5% | [4] |
Experimental Protocols
Protocol 1: Mono-protection using an Excess of Piperazine
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Boc₂O Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the Boc₂O is consumed.
-
Work-up: Concentrate the mixture under reduced pressure. The resulting residue can be purified by acid-base extraction or column chromatography (silica gel with 0.1-1% triethylamine in the eluent) to isolate the mono-Boc-piperazine.[1]
Protocol 2: Mono-protection via In-Situ Salt Formation
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equivalent) in methanol (MeOH) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.[3][5]
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol dropwise over 15-30 minutes.[3]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[3]
-
Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.[3][5] Adjust the aqueous phase to pH > 10 with a base (e.g., NaOH) and extract the mono-Boc-piperazine product with an organic solvent (e.g., chloroform or DCM).
Visualization of Troubleshooting Logic
The following diagram illustrates the logical relationship between the causes of di-substitution and the strategies to prevent it.
Caption: Troubleshooting workflow for preventing di-Boc-piperazine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. MRT - Mono-Boc-Protection of Diamines [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. sciforum.net [sciforum.net]
- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
Technical Support Center: Optimization of Base and Solvent for Boc Protection of Piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of base and solvent for the tert-butyloxycarbonyl (Boc) protection of piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Boc protection of piperazine?
A1: The primary challenge is achieving selective mono-protection versus di-protection. Since piperazine has two secondary amine nitrogens with similar reactivity, the reaction can easily yield a mixture of mono-Boc-piperazine, di-Boc-piperazine, and unreacted starting material.[1] Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-substituted product.[2]
Q2: What is the role of a base in this reaction?
A2: While the Boc protection of amines can proceed without a base, the choice of base can be critical. In many protocols for piperazine, a base is not explicitly added because piperazine itself is basic. For less nucleophilic amines, a base like triethylamine or DMAP is often used to scavenge the acidic byproducts of the reaction. However, for piperazine, the focus is more on controlling the nucleophilicity of the two nitrogen atoms to achieve selectivity.[3]
Q3: How does solvent choice impact the Boc protection of piperazine?
A3: The solvent affects the solubility of reagents and can influence the reaction rate. Common solvents include dichloromethane (DCM), methanol, and dioxane.[4][5] Alcoholic solvents like methanol can significantly increase the rate of Boc protection for some amines.[6] The choice of solvent is also important for the work-up and purification steps.
Q4: Is it possible to achieve mono-protection without using a large excess of piperazine?
A4: Yes. A common strategy to favor mono-protection is the in situ formation of a mono-salt. By adding one equivalent of an acid like acetic acid or hydrochloric acid (HCl), one nitrogen atom is protonated and deactivated.[7][8] This deactivation makes the unprotonated nitrogen the primary site for the reaction with Boc anhydride (Boc₂O), leading to higher selectivity for the mono-protected product.[7]
Q5: What are the typical reaction conditions for Boc protection of piperazine?
A5: A standard approach involves dissolving piperazine in a suitable solvent like dichloromethane (DCM) and slowly adding a solution of di-tert-butyl dicarbonate (Boc₂O) at a controlled temperature, often starting at 0°C and then warming to room temperature.[5][9] The reaction is typically stirred for several hours to overnight.[7]
Troubleshooting Guide
Issue 1: Low Yield of Mono-Boc-Piperazine
If you are experiencing low yields of the desired mono-protected product, consider the following troubleshooting steps.
-
Potential Cause: Formation of a significant amount of di-Boc-piperazine byproduct.
-
Recommended Solution: The most effective way to prevent di-substitution is to control the stoichiometry. Using a large excess of piperazine (5-10 equivalents) statistically favors the reaction of Boc₂O with the more abundant unsubstituted piperazine.[2] Alternatively, employing the mono-protonation strategy by adding one equivalent of an acid like HCl or trifluoroacetic acid (TFA) can significantly improve selectivity for the mono-product.[7][10]
-
-
Potential Cause: Incomplete reaction.
-
Recommended Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time.[11] Ensure the Boc₂O is of good quality and has not hydrolyzed.
-
-
Potential Cause: Product loss during work-up and purification.
-
Recommended Solution: Piperazine and its derivatives are basic and can have some water solubility. During an aqueous work-up, ensure the pH is appropriately adjusted to minimize the product's solubility in the aqueous layer. For purification by column chromatography on silica gel (which is acidic), tailing can be an issue. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[5]
-
Issue 2: Difficulty in Removing Excess Piperazine or Di-Boc Byproduct
-
Potential Cause: Similar physical properties of the product and impurities.
-
Recommended Solution:
-
Acid-Base Extraction: This is a highly effective technique for separating the basic mono-Boc-piperazine from the non-basic di-Boc-piperazine. Dissolve the crude mixture in an organic solvent and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The mono-protected product will move to the aqueous layer as its salt, while the di-protected byproduct remains in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified mono-Boc-piperazine.[5]
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.[5]
-
-
Data Presentation
Table 1: Effect of Stoichiometry and Protection Strategy on Product Distribution
| Electrophile | Piperazine Equivalents | Protection Strategy | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Pre-Boc Protection | >95 (before deprotection) | 0 |
Data adapted from a representative alkylation reaction to illustrate the principle of using excess piperazine or a protecting group strategy to achieve mono-substitution.[2]
Experimental Protocols
Protocol 1: Mono-Boc Protection using Excess Piperazine
This protocol favors mono-protection by using a stoichiometric excess of the starting piperazine.
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[7]
-
Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography or acid-base extraction to isolate 1-Boc-piperazine. A typical yield is around 83%.[7]
-
Protocol 2: Selective Mono-Boc Protection via In Situ Mono-protonation
This protocol enhances selectivity for the mono-product by deactivating one nitrogen atom with an acid.[10]
-
Materials:
-
Piperazine (1.0 eq)
-
Trifluoroacetic acid (TFA, 1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Methanol (MeOH)
-
Iodine (I₂, 10 mol%) (Optional catalyst)
-
-
Procedure:
-
Dissolve piperazine (1.0 eq) in methanol in a round-bottom flask and cool the stirred solution to 0-5 °C.
-
Add a solution of trifluoroacetic acid (1.0 eq) in methanol dropwise. Stir the mixture for 15 minutes.[10]
-
Add a solution of Boc₂O (1.0 eq) and iodine (10 mol %) in methanol dropwise over 10 minutes.[10]
-
Allow the reaction to proceed at room temperature for approximately 3 hours, monitoring by TLC.
-
Remove volatile components under reduced pressure.
-
Perform an aqueous work-up. First, extract with a non-polar solvent like diethyl ether to remove the di-Boc byproduct. Then, adjust the aqueous phase to pH 10 with a base (e.g., 20% NaOH) and extract the mono-Boc product with a solvent like chloroform.[10]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sciforum.net [sciforum.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Boc-piperazine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-piperazine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and mobile phase for the purification of N-Boc-piperazine by column chromatography?
A1: The most common stationary phase is silica gel.[1] A widely used mobile phase is a mixture of ethyl acetate and hexanes.[2][3] The polarity of the eluent is adjusted by varying the ratio of these two solvents to achieve optimal separation.
Q2: Why is my N-Boc-piperazine streaking or "tailing" on the silica gel column?
A2: Tailing is a common issue when purifying amines like N-Boc-piperazine on acidic silica gel.[1][4] The basic nitrogen atom of the piperazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.[1]
Q3: How can I prevent peak tailing during the column chromatography of N-Boc-piperazine?
A3: To prevent tailing, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase.[4] Typically, a concentration of 0.1-1% triethylamine is sufficient to neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.[1][4]
Q4: What is a typical Rf value for N-Boc-piperazine on a TLC plate?
A4: The Rf (retention factor) value of N-Boc-piperazine depends on the specific solvent system used. In a 3:1 mixture of hexanes and ethyl acetate, an Rf value of approximately 0.2 has been reported for a similar N-Boc protected compound.[2] It is always recommended to determine the optimal solvent system and Rf value by thin-layer chromatography (TLC) prior to performing column chromatography.[1] An ideal Rf for the compound of interest for good separation on a column is typically in the range of 0.2-0.4.
Q5: What are some common impurities found after the synthesis of N-Boc-piperazine?
A5: A common impurity is the di-substituted byproduct, 1,4-di-Boc-piperazine, which is less polar than the desired mono-Boc product. Unreacted piperazine, being highly polar, is another potential impurity. The choice of solvent system for chromatography should be aimed at effectively separating these impurities from the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of N-Boc-piperazine by column chromatography.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | The polarity of the eluent is too high or too low. | Optimize the solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes. For example, you can start with 5% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.[1][3] |
| The column is overloaded with the crude sample. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. | |
| Product is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[3] |
| The product is strongly adsorbed to the silica gel due to its basicity. | Ensure that a basic modifier like triethylamine (0.1-1%) is added to the eluent to reduce strong interactions with the silica gel.[4] | |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate).[3] |
| Tailing of the Product Peak | Strong interaction between the basic N-Boc-piperazine and acidic silica gel. | Add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel.[4] |
| Co-elution of Impurities | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, substituting ethyl acetate with another polar solvent like diethyl ether or using a mixture of three solvents might improve separation. |
| Low Product Recovery | The product is irreversibly adsorbed onto the silica gel. | The addition of triethylamine to the eluent should mitigate this issue.[4] |
| The product is volatile and is lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
Experimental Protocols
General Protocol for Column Chromatography of N-Boc-piperazine
This protocol provides a general methodology for the purification of N-Boc-piperazine using silica gel flash column chromatography.
1. Materials:
-
Crude N-Boc-piperazine
-
Silica gel (60-120 or 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp or staining solution (e.g., potassium permanganate)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude N-Boc-piperazine in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a solvent system such as 20-30% ethyl acetate in hexanes containing 0.5% triethylamine.
-
Visualize the spots under a UV lamp or by staining.
-
Adjust the solvent ratio to obtain an Rf value of approximately 0.2-0.4 for N-Boc-piperazine.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level surface.
-
Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed using a pipette.[5]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low polarity solvent mixture and gradually increase the polarity (gradient elution). For example, start with 5% ethyl acetate in hexanes and increase to 30% ethyl acetate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure N-Boc-piperazine.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-Boc-piperazine.
-
Quantitative Data Summary
The following table summarizes typical parameters for the purification of N-Boc-piperazine and related compounds. Actual values may vary depending on the specific reaction and scale.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Finer mesh size provides better resolution but slower flow rate. |
| Mobile Phase | Ethyl Acetate in Hexanes (gradient) | A common starting point is a gradient from 5% to 50% Ethyl Acetate. |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (v/v) | Added to prevent peak tailing of the basic product.[4] |
| Target Rf on TLC | 0.2 - 0.4 | In the optimized eluent for column chromatography. |
| Sample Loading | 1-5 g crude per 100 g silica gel | Overloading can lead to poor separation. |
| Expected Purity | >98% | Dependent on the efficiency of the separation. |
| Expected Yield | 80-95% | Varies based on the purity of the crude material and column efficiency. |
Visualizations
Caption: Workflow for the purification of N-Boc-piperazine by column chromatography.
Caption: Troubleshooting decision tree for N-Boc-piperazine column chromatography.
References
Troubleshooting low yields in Buchwald-Hartwig amination of piperazines
Welcome to the technical support center for the Buchwald-Hartwig amination of piperazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions for successful C-N bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes?
Answer:
Low or no product yield is a common issue that can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction setup.[1][2]
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[3] It is also crucial to ensure the palladium source and ligand are of good quality. Using a pre-catalyst can often provide more consistent results.[4]
-
Poor Reagent Quality: The presence of moisture or impurities in your starting materials (aryl halide, piperazine), solvent, or base can poison the catalyst. Ensure all reagents are pure and dry, and use anhydrous, degassed solvents.[5]
-
Suboptimal Temperature: The reaction temperature may be too low for the specific substrate combination, especially when using less reactive aryl chlorides.[4][6] Conversely, excessively high temperatures can lead to catalyst decomposition.
Suggested Solutions:
-
Ensure Rigorous Inert Conditions: Use Schlenk techniques or a glovebox to set up the reaction. Degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
-
Use a Pre-catalyst: Consider using a commercially available, air-stable palladium pre-catalyst to ensure a reliable generation of the active catalytic species.
-
Purify Reagents: Purify starting materials if their quality is uncertain. Use freshly opened anhydrous solvents.
-
Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Typical temperatures range from 80-110 °C.[6][7]
Question 2: My reaction is producing a significant amount of the di-arylated piperazine. How can I improve the selectivity for the mono-arylated product?
Answer:
The formation of the 1,4-di-arylpiperazine is a common side reaction, especially when using unprotected piperazine. This occurs because the mono-arylated product can act as a nucleophile in a second coupling reaction.
-
Stoichiometry: An insufficient excess of piperazine relative to the aryl halide can favor the formation of the disubstituted product.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can also lead to the formation of the thermodynamically more stable disubstituted product.
Suggested Solutions:
-
Use an Excess of Piperazine: Employ a larger excess of piperazine (e.g., 2-5 equivalents) to statistically favor the mono-arylation.
-
Use Mono-Protected Piperazine: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be readily removed after the coupling reaction.
-
Monitor the Reaction Closely: Track the reaction progress using TLC or LC-MS and stop the reaction once the formation of the desired mono-substituted product is maximized.
Question 3: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. What can I do to minimize this?
Answer:
Hydrodehalogenation (the replacement of the halide with a hydrogen atom) is a common side reaction that consumes the aryl halide starting material and reduces the yield of the desired product.
-
Source of Hydrogen: This side reaction can be exacerbated by the presence of water or other protic impurities. Certain bases or ligands can also promote this pathway.
-
Incomplete Catalyst Formation: An improperly formed or unstable active catalyst can also contribute to dehalogenation.
Suggested Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents.
-
Optimize Ligand and Base: Screen different ligand and base combinations. Sometimes, a weaker base or a different ligand can suppress this side reaction.
-
Use a Pre-catalyst: Using a well-defined pre-catalyst can lead to a cleaner reaction with fewer side products.
Question 4: My aryl chloride substrate is unreactive. How can I promote the coupling reaction?
Answer:
Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[1][4]
-
Insufficiently Active Catalyst: The chosen palladium source and ligand may not be active enough to facilitate the oxidative addition of the aryl chloride.
Suggested Solutions:
-
Select an Appropriate Ligand: Use bulky, electron-rich phosphine ligands, which are known to be effective for the activation of aryl chlorides. Examples include XPhos, SPhos, and RuPhos.[7]
-
Use a More Active Catalyst System: Consider using a more advanced generation pre-catalyst specifically designed for challenging substrates.
-
Increase Reaction Temperature: Higher temperatures are often required for the coupling of aryl chlorides.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Coupling of N-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 88 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 16 | 78 |
Table 2: Coupling of N-Boc-piperazine with Aryl Chlorides
| Aryl Chloride | Pd Pre-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | XPhos Pd G3 (2) | NaOtBu | Toluene | 110 | 24 | 85 |
| 1-Chloro-4-nitrobenzene | SPhos Pd G2 (1.5) | K₂CO₃ | Dioxane | 100 | 12 | 90 |
| 2-Chloropyridine | RuPhos Pd G3 (2) | Cs₂CO₃ | Toluene | 110 | 20 | 75 |
| 4-Chloro-N,N-dimethylaniline | XPhos Pd G4 (2) | LHMDS | THF | 90 | 24 | 82 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide
This protocol provides a general procedure that should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (if not using a pre-catalyst)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, the base, and the palladium pre-catalyst (or palladium source and ligand).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time, monitoring its progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[7]
Visualizations
The following diagrams illustrate key workflows and concepts related to the Buchwald-Hartwig amination of piperazines.
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Caption: Key parameters influencing the outcome of the Buchwald-Hartwig amination of piperazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst and Ligand Selection for Piperazine Coupling Reactions
Welcome to the Technical Support Center for piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in piperazine coupling reactions?
A1: Researchers frequently encounter challenges such as low product yields, the formation of undesired side products like di-substituted piperazines, and difficulties in product purification. Catalyst deactivation and incomplete conversion are also common hurdles.
Q2: How do I choose the right catalyst system for my piperazine N-arylation?
A2: The optimal catalyst system, typically palladium-based for Buchwald-Hartwig amination, is highly dependent on your specific substrates. For many piperazine arylations, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically bulky, electron-rich biaryl monophosphine ligand such as RuPhos or XPhos is a good starting point due to their high reactivity.[1] However, screening a panel of ligands is often necessary to identify the best performer for a novel substrate combination.
Q3: What is the role of the base in these coupling reactions, and which one should I select?
A3: The base is crucial as it facilitates the deprotonation of the piperazine and the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a strong and effective base for many piperazine arylations.[1] If your substrate is sensitive to strong bases (e.g., contains ester functionalities), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this might necessitate re-optimization of the catalyst system.[2][3]
Q4: How can I control mono- versus di-substitution on the piperazine ring?
A4: Achieving selective mono-substitution is a common goal. Several strategies can be employed:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction at one nitrogen atom.[2]
-
Slow Addition of the Electrophile: Adding the aryl or alkyl halide dropwise, especially at low temperatures, can help control the reaction rate and improve selectivity for the mono-substituted product.
-
Protecting Group Strategy: The most reliable method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.
Q5: My reaction is not going to completion. What are the likely causes?
A5: Incomplete conversion can stem from several factors:
-
Inactive Catalyst: Ensure you are using a fresh, high-quality catalyst and ligand. For palladium-catalyzed reactions, it's crucial that the Pd(II) precatalyst is effectively reduced to the active Pd(0) species. Maintaining an inert atmosphere is vital to prevent catalyst oxidation.
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly hampered. Consider switching to a solvent with better solvating properties, such as DMF or t-butanol.[2][3]
-
Suboptimal Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate. A temperature screen can help identify the optimal conditions for your specific substrates.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of N-Aryl Piperazine in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Deactivation | - Use fresh, high-quality palladium precursor and ligand.- Ensure a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[4]- If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). |
| Suboptimal Ligand Choice | - Screen a panel of sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[1]- For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often required.[3] |
| Inappropriate Base | - If using a strong base like NaOtBu leads to substrate decomposition, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[2][3] |
| Poor Reagent Solubility | - Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.- Common solvents include toluene and dioxane. For solubility issues, consider more polar aprotic solvents like DMF or t-butanol.[2][3] |
| Incorrect Temperature or Time | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Perform a temperature screen to find the ideal temperature for your specific substrates. Many reactions require heating between 80-110 °C.[2][3] |
Issue 2: Formation of Di-substituted Byproduct
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Reactivity of Mono-substituted Product | - Use a 5-10 fold excess of piperazine to statistically favor mono-substitution.[2]- Add the electrophile (aryl or alkyl halide) slowly to the reaction mixture, especially at lower temperatures. |
| Reaction Conditions Favoring Di-substitution | - Optimize reaction temperature and time by closely monitoring the reaction progress with TLC or LC-MS. Stop the reaction once the formation of the mono-substituted product is maximized.[2] |
| Unprotected Piperazine | - For complete control and to ensure mono-substitution, utilize a mono-protected piperazine such as N-Boc-piperazine. |
Data Presentation: Comparison of Catalytic Systems
Table 1: Comparison of Ligands for the N-Arylation of 4-Chlorotoluene with Piperazine
| Palladium Source | Ligand (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1%) | RuPhos (2%) | NaOtBu | Toluene | 100 | 0.17 | 95 |
| Pd₂(dba)₃ (1%) | XPhos (2%) | NaOtBu | Toluene | 100 | 0.17 | 92 |
| Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Toluene | 100 | 16 | 75 |
| Pd₂(dba)₃ (1%) | DPEphos (2%) | NaOtBu | Toluene | 100 | 16 | <10 |
| Data synthesized from literature reports for illustrative comparison.[5] |
Table 2: Comparison of Catalytic Methods for N-Arylation
| Parameter | Buchwald-Hartwig (Palladium-Catalyzed) | Ullmann Condensation (Copper-Catalyzed) |
| Catalyst Loading | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | CuI (5-10 mol%) |
| Ligand | Biarylphosphine (e.g., Xantphos, RuPhos) | Diamine or Amino Acid (e.g., L-proline) |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane | DMSO, DMF |
| Temperature | 80-110 °C | 100-140 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | 70-95% | 60-85% |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) |
| This table provides a general comparison; specific results are substrate-dependent.[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Mono-N-Arylation of Piperazine
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous Toluene (3-5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and add anhydrous toluene via syringe.
-
Add the piperazine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.
Protocol 2: General Procedure for N-Alkylation of Piperazine via Reductive Amination
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.[7]
-
Add a catalytic amount of acetic acid to promote the formation of the iminium ion.[7]
-
Stir the mixture at room temperature for 1-2 hours.[7]
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[7]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.[7]
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.[7]
-
Separate the organic layer and extract the aqueous layer with DCM.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low yields in piperazine coupling reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Managing temperature and reaction time for piperazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature and reaction time during piperazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during piperazine synthesis, with a focus on optimizing temperature and reaction time.
Issue 1: Low Yield of the Desired Piperazine Product
-
Question: My piperazine synthesis is resulting in a consistently low yield. What are the likely causes related to temperature and reaction time?
-
Answer: Low yields in piperazine synthesis can often be attributed to suboptimal reaction conditions. Temperature and reaction time are critical parameters that must be carefully controlled.
-
Inadequate Temperature: The reaction temperature may be too low for the reaction to proceed to completion at a reasonable rate. For many piperazine synthesis routes, such as the reaction of ethanolamine with ammonia, temperatures in the range of 150–220°C are required.[1] For other methods, like those involving a Nickel-Magnesium Oxide catalyst, temperatures between 200°C and 275°C can lead to higher yields.[2]
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, thereby reducing the overall yield.[3] It is crucial to find the optimal temperature that maximizes the reaction rate while minimizing degradation.
-
Insufficient Reaction Time: The reaction may not be running long enough for the reactants to be fully converted into the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction duration.[3][4] Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific reactants and conditions.[3][4]
-
Catalyst Deactivation: In catalytic processes, the catalyst may become deactivated over time, leading to a decrease in the reaction rate and a lower yield. This can sometimes be mitigated by adjusting the temperature or reaction time, but may also require catalyst regeneration or the use of a fresh catalyst.[5]
-
Issue 2: Formation of Undesired Byproducts, Such as Di-substituted Piperazines
-
Question: My reaction is producing a significant amount of 1,4-di-substituted piperazine instead of the desired mono-substituted product. How can I control this?
-
Answer: The formation of di-substituted byproducts is a common challenge in piperazine chemistry due to the presence of two reactive nitrogen atoms.[6] Careful control of reaction conditions is key to favoring mono-substitution.
-
Stoichiometry and Slow Addition: A common strategy is to use a large excess of piperazine (5-10 equivalents) relative to the electrophile.[4][6] Additionally, the slow, dropwise addition of the electrophile at a controlled, often low, temperature can help minimize di-substitution by maintaining a low concentration of the electrophile in the reaction mixture.[4][6]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable di-substituted product.[4] Therefore, running the reaction at the lowest effective temperature can improve selectivity for the mono-substituted product.
-
Protecting Groups: A more controlled approach involves the use of a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for reaction. The protecting group can be removed in a subsequent step.[4][6]
-
In-situ Protonation: Another effective method is the in-situ formation of piperazine monohydrochloride by reacting piperazine with piperazine dihydrochloride. This protonates one of the nitrogen atoms, effectively protecting it and directing substitution to the other nitrogen.[3][7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for piperazine synthesis from ethanolamine and ammonia?
A1: The synthesis of piperazine from ethanolamine and ammonia is typically carried out at a temperature of 150–220°C under high pressure (100–250 atm).[1]
Q2: How does reaction time affect the synthesis of N-aryl piperazines via Buchwald-Hartwig amination?
A2: In Buchwald-Hartwig amination, both temperature and reaction time are crucial. Suboptimal temperature can lead to an incomplete reaction, while prolonged reaction times, especially at elevated temperatures, might cause catalyst deactivation or product degradation. It is essential to monitor the reaction's progress to determine the point at which the formation of the desired product is maximized.[4][5]
Q3: Can increasing the reaction temperature always shorten the reaction time?
A3: While increasing the temperature generally increases the reaction rate, it is not always a straightforward solution. For some cyclization reactions to form the piperazine ring, increasing the temperature from 60–100°C to as high as 200°C can significantly reduce the reaction time from 6–12 hours to as little as 4 hours.[3] However, excessively high temperatures can lead to the formation of byproducts or degradation of the desired product, ultimately lowering the yield.[3] A careful balance must be found for each specific reaction.
Q4: What are some common side reactions to be aware of in piperazine synthesis besides di-substitution?
A4: Besides di-substitution, other common side reactions can include elimination reactions (especially with certain alkyl halides), ring-opening, and over-oxidation, depending on the specific synthetic route and reaction conditions.[4]
Data Summary
Table 1: General Reaction Conditions for Piperazine Synthesis from Various Precursors
| Precursor(s) | Catalyst | Temperature (°C) | Pressure (atm) | Typical Reaction Time | Notes |
| Ethanolamine & Ammonia | - | 150 - 220 | 100 - 250 | Not specified | Bulk industrial process.[1] |
| Diethanolamine & Ammonia | Ni-MgO | 225 | ~170 | 5 hours | Yields piperazine and other amines.[2] |
| Ethylene Diamine | Ni-Cu-Chromia | 220 | ~130 | Not specified | Can produce a mixture of ethyleneamines.[8] |
| Ethylene Glycol & Ammonia | Ni-Cu bimetal on mordenite zeolite | 230 | ~99 | Not specified | Investigated for amination reaction.[9] |
Table 2: Influence of Temperature on Piperazine Yield from Ethanolamine and Ammonia (with Ni-MgO catalyst)
| Temperature (°C) | Conversion of Ethanolamine (%) | Yield of Piperazine (%) |
| 180 | > 65 | Lower |
| 200 | > 65 | Higher |
| 225 | > 65 | Highest |
| Data derived from qualitative descriptions indicating a positive correlation between temperature and piperazine yield within this range.[2] |
Experimental Protocols
Protocol 1: Synthesis of Piperazine from Diethanolamine and Ammonia
This protocol is based on a procedure using a Nickel-Magnesium Oxide catalyst.[2]
Materials:
-
Diethanolamine
-
Anhydrous Ammonia
-
Ni-MgO catalyst
-
High-pressure autoclave with agitator and heating means
Procedure:
-
Charge the high-pressure autoclave with diethanolamine and the Ni-MgO catalyst.
-
Seal the autoclave and purge with an inert gas.
-
Introduce anhydrous ammonia into the reactor. A molar ratio of approximately 10:1 ammonia to diethanolamine is suggested.[2]
-
Heat the reaction mixture to 225°C while agitating. The pressure will rise to approximately 170 atm.[2]
-
Maintain these conditions for 5 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
The reaction mixture can then be worked up by fractional distillation to separate the piperazine from unreacted starting materials and other byproducts.[2]
Protocol 2: Mono-N-alkylation of Piperazine using Excess Piperazine
This protocol aims to minimize di-substitution by using a large excess of piperazine.[4]
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile
Procedure:
-
Dissolve piperazine in acetonitrile in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Slowly add the alkyl halide to the stirred mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[4]
Visualizations
Caption: Common synthetic pathways to piperazine.
Caption: Troubleshooting workflow for piperazine synthesis.
References
- 1. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering furan byproducts in their synthetic preparations.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of furan impurities from reaction mixtures.
Problem 1: Low yield of desired product after purification due to suspected furan polymerization.
-
Question: My reaction mixture containing a furan byproduct turns dark, and I observe the formation of insoluble materials, leading to a low recovery of my target compound. What is happening and how can I prevent this?
-
Answer: You are likely observing the polymerization of furan byproducts into dark, insoluble materials often referred to as "humins." This process is typically acid-catalyzed and accelerated by heat. Furan rings are sensitive to strong acids, which can lead to polymerization or ring-opening.
-
Troubleshooting Steps:
-
Neutralize Acidic Residues: Before any purification step involving heat, such as distillation, wash the crude reaction mixture with a mild aqueous base like sodium bicarbonate solution to remove any residual acid catalyst.
-
Lower Purification Temperature: If using distillation, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation of both your product and the furan impurity.
-
Inert Atmosphere: If your compounds are sensitive to air, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also contribute to degradation.
-
Alternative Purification: Consider non-thermal purification methods such as column chromatography on silica gel. However, be aware that the acidic nature of silica can sometimes degrade sensitive furans. In such cases, using neutralized silica gel or an alternative stationary phase like alumina may be beneficial.
-
-
Problem 2: Furan impurity co-distills with the desired product.
-
Question: I am unable to separate a furan byproduct from my product by distillation due to similar boiling points. What alternative strategies can I employ?
-
Answer: When distillation is ineffective, a chemical separation method is often the best approach. This involves selectively reacting the furan impurity to form a new compound with significantly different physical properties, allowing for easy separation.
-
Troubleshooting Steps:
-
Diels-Alder Reaction: The most common and effective strategy is to treat the mixture with a dienophile that will selectively react with the furan impurity via a Diels-Alder reaction.[1][2] Maleimides and maleic anhydride are highly effective for this purpose.[1][3] The resulting Diels-Alder adduct will have a much higher molecular weight and polarity than the original furan, making it non-volatile and easily separable by distillation or chromatography.[4][5]
-
Furan Scavenging: Utilize a scavenger that reacts selectively with the furan ring. Thiol-based reagents can be effective for this purpose.[6][7] The resulting thioether adduct can then be removed by standard purification techniques.
-
-
Problem 3: The Diels-Alder reaction to remove furan is slow or inefficient.
-
Question: I have added a dienophile to my crude product mixture, but the reaction with the furan impurity is not proceeding to completion. How can I improve the efficiency of the Diels-Alder reaction?
-
Answer: The reactivity of furan in Diels-Alder reactions can be influenced by various factors, including the choice of dienophile and reaction conditions.
-
Troubleshooting Steps:
-
Choice of Dienophile: Use a more reactive dienophile. Electron-poor dienophiles like maleimide, N-phenylmaleimide, and maleic anhydride are generally very effective.[1][8]
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid can significantly accelerate the Diels-Alder reaction by activating the dienophile.[9]
-
Solvent and Temperature: The reaction can be performed in various organic solvents. In some cases, running the reaction neat (solvent-free) at a slightly elevated temperature can be effective. For certain substrates, using water as a solvent can surprisingly increase the reaction rate and yield.[2]
-
Reaction Time: While some Diels-Alder reactions with reactive furans are rapid, others may require longer reaction times to proceed to completion. Monitor the reaction by a suitable technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing furan byproducts?
A1: The primary methods for removing furan byproducts are:
-
Distillation: Effective if there is a significant difference in boiling points between the furan impurity and the desired product, and if both are thermally stable.
-
Column Chromatography: A versatile technique for separating compounds based on polarity.
-
Diels-Alder Reaction: A highly effective chemical method where the furan is selectively reacted with a dienophile to form a non-volatile adduct that is easily separated.[1][2]
-
Reactive Scavenging: The use of reagents that selectively react with and "scavenge" the furan from the mixture.[10][11]
Q2: How do I choose between distillation and a chemical removal method like the Diels-Alder reaction?
A2: The choice depends on the properties of your product and the furan impurity.
-
Choose distillation if:
-
There is a large difference in boiling points.
-
Your product and the impurity are thermally stable.
-
You are working on a large scale where distillation may be more economical.
-
-
Choose a chemical removal method if:
-
The boiling points are too close for effective separation by distillation.
-
Your product is thermally sensitive.
-
You require very high purity of your final product.
-
Q3: What are the best dienophiles for removing furan byproducts?
A3: Highly reactive, electron-poor dienophiles are generally the most effective. These include:
Q4: After performing a Diels-Alder reaction to remove a furan impurity, how do I remove the resulting adduct?
A4: The Diels-Alder adduct of furan is typically a high-molecular-weight, polar, and non-volatile solid. It can be removed by:
-
Distillation: The desired, more volatile product can be distilled away from the non-volatile adduct.
-
Filtration: If the adduct precipitates from the reaction mixture, it can be removed by simple filtration.[5]
-
Extraction: The adduct's polarity may differ significantly from your product, allowing for its removal via liquid-liquid extraction.[2]
-
Column Chromatography: The adduct's high polarity usually results in it having a very different retention factor compared to the desired product on silica gel.[5]
Q5: Can furan byproducts act as scavengers themselves?
A5: Yes, some furan derivatives have been shown to act as scavengers for reactive oxygen species.[12] However, in the context of synthesis, they are typically considered impurities to be removed.
Data Presentation
Table 1: Comparison of Furan Removal Strategies
| Strategy | Principle of Removal | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Simple, scalable, avoids high temperatures. | Ineffective for compounds with similar boiling points; risk of thermal degradation for sensitive compounds. | Thermally stable products with boiling points significantly different from furan byproducts. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Highly versatile, can separate complex mixtures, applicable to a wide range of compounds.[13] | Can be slow and solvent-intensive, potential for product degradation on acidic stationary phases. | Small to medium scale purifications where distillation is not feasible. |
| Diels-Alder Reaction | Selective [4+2] cycloaddition of the furan (diene) with a dienophile. | Highly selective for furans, forms a non-volatile adduct that is easily separated, mild reaction conditions often possible.[1][2] | Requires an additional reaction step, the dienophile must be removed if used in excess, adduct must be separated. | Removing furan impurities with similar volatility to the desired product. |
| Reactive Scavenging | Selective reaction of the furan with a scavenger reagent. | Can be highly selective, can be performed in situ.[10][11] | Scavenger and its adduct must be removed, may require optimization of reaction conditions. | Targeted removal of specific furan byproducts. |
Table 2: Performance of Dienophiles in Furan Diels-Alder Reactions
| Dienophile | Diene | Conditions | Yield (%) | Exo/Endo Ratio | Reference |
| Maleimide | Furan | 25 °C | - | Endo favored | [1] |
| Maleimide | Furan | 90 °C | - | Exo favored | [1] |
| N-phenylmaleimide | 2-furanmethanethiol | - | - | Exclusive exo | [1] |
| Maleic Anhydride | Furan | Refrigerator (long reaction time) | - | Exo favored | [1] |
| Maleic Anhydride | Furan | Quick reaction | - | Endo favored | [1] |
| Maleimide | Furfural | Water, 60 °C | 60-65 | - | [2] |
Note: "-" indicates that the specific quantitative data was not provided in the cited source.
Experimental Protocols
Protocol 1: Removal of a Furan Impurity using Diels-Alder Reaction with Maleic Anhydride
This protocol describes a general procedure for the removal of a volatile furan impurity from a reaction mixture by converting it into a non-volatile Diels-Alder adduct.
-
Materials:
-
Crude reaction mixture containing the desired product and furan byproduct.
-
Maleic anhydride.
-
Anhydrous solvent (e.g., ethyl acetate, toluene).
-
Round-bottom flask.
-
Magnetic stirrer and stir bar.
-
Condenser (if heating is required).
-
Purification apparatus (distillation setup or chromatography equipment).
-
-
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.
-
Add maleic anhydride to the solution. A slight excess (1.1-1.5 equivalents) relative to the estimated amount of furan impurity is recommended.
-
Stir the mixture at room temperature. The reaction can be monitored by GC or TLC to follow the disappearance of the furan impurity. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.
-
Once the furan impurity is consumed, the desired product can be isolated from the high-boiling furan-maleic anhydride adduct.
-
Purification Option A: Distillation. If the desired product is volatile, it can be purified by simple or vacuum distillation, leaving the non-volatile adduct behind in the distillation flask.
-
Purification Option B: Chromatography. If the product is not suitable for distillation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography. The polar adduct will typically have a much lower Rf value than the desired product.
-
Protocol 2: Furan Scavenging using a Thiol Reagent
This protocol provides a conceptual framework for using a thiol as a scavenger for furan impurities. The specific thiol and reaction conditions may need to be optimized for a particular system.
-
Materials:
-
Crude reaction mixture containing the desired product and furan byproduct.
-
A suitable thiol scavenger (e.g., dodecanethiol).
-
An appropriate solvent.
-
Acid or base catalyst (if required).
-
Purification apparatus.
-
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add the thiol scavenger to the mixture. The stoichiometry will depend on the reactivity of the furan and the thiol.
-
If necessary, add a catalyst to promote the reaction. Some thiol additions to activated furans may proceed without a catalyst.
-
Stir the reaction at an appropriate temperature and monitor the disappearance of the furan impurity.
-
Upon completion, the reaction mixture will contain the desired product and the furan-thiol adduct.
-
Purify the mixture using an appropriate technique (distillation, chromatography, or extraction) to separate the desired product from the higher molecular weight and likely more polar furan-thiol adduct.
-
Mandatory Visualization
Caption: Decision workflow for selecting a furan byproduct removal strategy.
Caption: Experimental workflow for furan removal via Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Scavenging activity of furan derivatives against hydroxyl radical generated by Fenton system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorous dienophiles are powerful diene scavengers in Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Clean-up procedures for reactions involving Di-tert-butyl piperazine-1,4-dicarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the clean-up procedures for reactions involving Di-tert-butyl piperazine-1,4-dicarboxylate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of reactions involving this compound and its mono-protected derivatives.
Issue 1: Low yield of the desired product after N-alkylation of mono-Boc-piperazine.
-
Question: I am consistently obtaining a low yield of my N-alkylated mono-Boc-piperazine product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in N-alkylation reactions of mono-Boc-piperazine can stem from several factors. A primary cause is often the formation of a di-alkylated byproduct, especially if unprotected piperazine is used.[1] To achieve selective mono-alkylation, using a mono-protected piperazine like N-Boc-piperazine is the most reliable method.[1] Another common issue is incomplete conversion, which can be due to poor solubility of the reagents or a reversible reaction equilibrium.[1] Ensure your reagents are fully dissolved; switching to a more polar aprotic solvent like DMF may be necessary.[1] Also, ensure that any acid generated during the reaction is effectively neutralized by a sufficient amount of base.[1]
If the product is suspected to be water-soluble, especially if a salt has formed, it can lead to significant loss during aqueous work-up.[1] In such cases, it is crucial to basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This converts the protonated product into its free base form, which is more soluble in organic solvents such as dichloromethane or chloroform, thus facilitating its extraction.[1]
Issue 2: My Boc-deprotected piperazine derivative is difficult to extract from the aqueous layer.
-
Question: After acidic Boc deprotection and neutralization with a base, my product seems to remain in the aqueous phase during extraction. How can I effectively isolate my product?
-
Answer: This is a common issue, particularly if the deprotected piperazine derivative forms a water-soluble salt.[1] To improve extraction efficiency, ensure the aqueous layer is sufficiently basic (pH > 10) to convert the piperazine salt to its free base.[2] It is also recommended to perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1] If the product is still retained in the aqueous phase, saturating the aqueous layer with sodium chloride (brining out) can decrease the solubility of the organic product in the aqueous phase and promote its transfer into the organic layer.
Issue 3: I am observing significant di-substitution in my reaction with piperazine.
-
Question: My reaction is producing a large amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I control the selectivity?
-
Answer: Controlling selectivity is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] The most effective strategy to ensure mono-substitution is the use of a mono-protected piperazine, such as N-Boc-piperazine, which blocks one nitrogen from reacting.[1][3] Alternatively, using a large excess of piperazine relative to the electrophile can favor mono-alkylation statistically.[1][3] Slow, dropwise addition of the alkylating agent also helps to maintain a low concentration of the electrophile, reducing the likelihood of a second reaction.[1] Another approach is the in situ mono-protonation of piperazine with one equivalent of acid, which deactivates one nitrogen atom.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best general work-up procedure after an acidic N-Boc deprotection?
A1: A typical work-up procedure for acidic N-Boc deprotection involves several key steps. First, after the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water or an appropriate organic solvent and the excess acid is neutralized by the addition of a base, such as saturated aqueous sodium bicarbonate or sodium carbonate, until the pH is basic (pH > 7). Following basification, the deprotected piperazine is extracted from the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Q2: What are common side reactions during Boc deprotection and how can they be minimized?
A2: A common side reaction during acidic Boc deprotection is the alkylation of the deprotected piperazine by the tert-butyl cation that is generated, leading to t-butylation of the desired product. This can be minimized by using scavengers, such as triisopropylsilane (TIS) or water, in the reaction mixture to trap the reactive tert-butyl cation. Another potential issue is the degradation of other acid-sensitive functional groups in the molecule. In such cases, using milder deprotection conditions or alternative protecting groups may be necessary.
Q3: How can I purify my N-substituted piperazine derivative if it streaks on a silica gel column?
A3: Tailing or streaking of basic compounds like piperazine derivatives on acidic silica gel is a common problem during column chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[4] This neutralizes the acidic sites on the silica gel and improves the peak shape and separation.
Q4: What should I do if an emulsion forms during the extractive work-up?
A4: Emulsion formation can complicate phase separation. To break an emulsion, you can try several techniques. Adding a saturated solution of sodium chloride (brine) can help by increasing the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation. If an emulsion has already formed, allowing it to stand for an extended period may lead to separation. Alternatively, filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
Data Presentation
Table 1: Comparison of Mono-Alkylation Strategies for Piperazine
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[3] | One-step reaction, cost-effective.[3] | Difficult removal of excess piperazine.[3] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step[3] | High selectivity, clean reaction.[3] | Multi-step process, higher cost.[3] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[3] | One-pot synthesis, good yields.[3] | May require longer reaction times or activation.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Mono-Boc-Piperazine
This protocol describes a general procedure for the direct N-alkylation of N-Boc-piperazine with an alkyl halide.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (1.0-1.2 eq)[5]
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
Procedure:
-
To a dry reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add the anhydrous solvent and stir the suspension.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.[5]
-
Separate the layers and extract the aqueous layer with the organic solvent.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.[5]
-
Purify the crude product by column chromatography if necessary.[5]
Protocol 2: General Clean-up Procedure for Reductive Amination
This protocol outlines a typical work-up for the reductive amination of N-Boc-piperazine with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
Reaction mixture from reductive amination
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Once the reaction is complete as monitored by TLC or LC-MS, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.[1]
-
Separate the organic layer and extract the aqueous layer two to three times with the organic solvent.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Di-tert-butyl piperazine-1,4-dicarboxylate
This guide provides a detailed analysis of the ¹H NMR spectrum of di-tert-butyl piperazine-1,4-dicarboxylate, a key building block in medicinal chemistry. Its symmetrical structure leads to a simple and characteristic proton NMR spectrum, which will be compared with less symmetrical piperazine derivatives to highlight the impact of molecular symmetry on spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.
Comparison of ¹H NMR Data for Piperazine Derivatives
The following table summarizes the ¹H NMR spectral data for this compound and two comparative piperazine derivatives in deuterated chloroform (CDCl₃). The data highlights how the symmetry and the nature of the substituents on the piperazine ring influence the chemical shifts and multiplicities of the piperazine protons.
| Compound | Structure | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | a (t-butyl) | 1.46 | Singlet | 18H | |
| b (piperazine) | 3.44 | Singlet | 8H | ||
| 1-Boc-piperazine | a (t-butyl) | 1.46 | Singlet | 9H | |
| b (piperazine, -NH) | 2.82 | Triplet | 4H | ||
| c (piperazine, -NBoc) | 3.44 | Triplet | 4H | ||
| d (NH) | 1.74 | Singlet (broad) | 1H | ||
| 1,4-Dibenzoylpiperazine | a (piperazine) | 3.85 | Singlet | 8H | |
| b (aromatic) | 7.42-7.45 | Multiplet | 10H |
Structural Influence on ¹H NMR Spectra
The high degree of symmetry in this compound results in a simplified ¹H NMR spectrum. The two tert-butoxycarbonyl (Boc) protecting groups are chemically equivalent, as are the four methylene groups of the piperazine ring. This leads to two sharp singlet peaks, providing a clear spectral signature for this molecule.
In contrast, 1-Boc-piperazine lacks this symmetry, resulting in a more complex spectrum. The protons on the piperazine ring adjacent to the Boc group are in a different chemical environment from those adjacent to the free amine, leading to two distinct triplets. The presence of the NH proton also gives rise to a separate, often broad, signal.
For 1,4-dibenzoylpiperazine, the piperazine protons are once again chemically equivalent due to the symmetrical substitution of two benzoyl groups. This results in a single signal for all eight piperazine protons. The aromatic protons of the benzoyl groups appear as a multiplet in the downfield region of the spectrum.
Chemical Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and the distinct proton environments that give rise to its characteristic ¹H NMR spectrum.
Caption: Structure of this compound with proton environments.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard operating procedure for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.[1]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[1]
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters for a standard ¹H experiment. Typical parameters include:
-
Pulse angle: 90°
-
Spectral width: -2 to 12 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]
-
Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
This comprehensive guide provides the necessary data and protocols for the analysis and comparison of the ¹H NMR spectrum of this compound, aiding researchers in its unambiguous identification and characterization.
References
A Comparative Guide to the 13C NMR Characterization of N-Protected Piperazines
For researchers, scientists, and professionals in drug development, understanding the structural characteristics of protected piperazine derivatives is crucial. While 1,4-Bis(Boc)piperazine is a widely used building block, a direct comparison of its 13C NMR spectrum with other common piperazine derivatives, such as those protected with Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, provides valuable insights for compound identification and characterization.
This guide offers a comparison based on available spectral data and outlines a general experimental protocol for acquiring 13C NMR spectra for these types of compounds.
Comparative Analysis of 13C NMR Data
A thorough search for experimental 13C NMR data for 1,4-Bis(Boc)piperazine, 1,4-Bis(Cbz)piperazine, and 1,4-Bis(Fmoc)piperazine did not yield a complete set of directly comparable, published spectra for all three compounds. However, analysis of data for structurally related compounds allows for a general comparison of the expected chemical shifts.
Table 1: Predicted 13C NMR Chemical Shift Ranges for Di-protected Piperazines
| Functional Group | 1,4-Bis(Boc)piperazine (ppm) | 1,4-Bis(Cbz)piperazine (ppm) | 1,4-Bis(Fmoc)piperazine (ppm) |
| Piperazine -CH2- | ~44 | ~44 | ~44 |
| Carbonyl (C=O) | ~155 | ~155 | ~155 |
| Boc Group | |||
| Quaternary Carbon | ~80 | - | - |
| Methyl (-CH3) | ~28 | - | - |
| Cbz Group | |||
| Methylene (-CH2-) | - | ~67 | - |
| Aromatic Carbons | - | ~128-136 | - |
| Fmoc Group | |||
| Methylene (-CH2-) | - | - | ~67 |
| Methine (-CH-) | - | - | ~47 |
| Aromatic Carbons | - | - | ~120-144 |
Note: The chemical shifts presented are approximate and can vary based on the solvent and other experimental conditions.
Logical Relationship of Protecting Group Comparison
The following diagram illustrates the workflow for comparing different N-protected piperazines using 13C NMR spectroscopy.
Caption: Workflow for the comparative 13C NMR analysis of protected piperazines.
Experimental Protocol
General Procedure for 13C NMR Spectroscopy
The following is a general protocol for obtaining a 13C NMR spectrum of an organic compound, such as a protected piperazine derivative.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically 0.5-0.7 mL).
2. NMR Instrument Setup:
-
The data can be acquired on a standard NMR spectrometer, for example, a Bruker Avance spectrometer operating at a 1H frequency of 400 MHz or higher.[1]
-
The corresponding 13C frequency will be approximately one-fourth of the proton frequency (e.g., 100 MHz for a 400 MHz instrument).[2]
3. Data Acquisition:
-
Tune and match the probe for the 13C nucleus.
-
Set the acquisition parameters. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[2] The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
Relaxation Delay (D1): A sufficient delay between pulses is necessary to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis. A typical starting value is 2 seconds.
-
Spectral Width (SW): The spectral width should encompass the expected range of chemical shifts for all carbon atoms in the molecule (typically 0 to 220 ppm for most organic compounds).[1]
-
Temperature: Spectra are typically recorded at room temperature unless specific dynamic processes are being investigated.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[3]
-
Integrate the peaks if quantitative information is desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons without specific experimental setups.[2]
5. Spectral Analysis:
-
Identify the chemical shifts of the observed peaks and compare them to expected values based on the molecular structure and data from similar compounds.
-
Utilize additional NMR experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).[1]
By following this protocol, researchers can obtain high-quality 13C NMR spectra to confidently characterize 1,4-Bis(Boc)piperazine and its analogs, facilitating their use in various research and development applications.
References
Interpreting Mass Spectrometry Data: A Comparative Guide to Di-tert-butyl piperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for Di-tert-butyl piperazine-1,4-dicarboxylate, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pattern is crucial for reaction monitoring, impurity profiling, and structural confirmation. This document presents experimental data and protocols to aid in the interpretation of its mass spectrum, alongside a comparison with a structurally related compound.
Quantitative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) values observed in the mass spectra of this compound and a comparable N-Boc protected piperazine derivative. The data highlights the characteristic fragmentation patterns associated with the tert-butoxycarbonyl (Boc) protecting group.
| Compound | Molecular Weight ( g/mol ) | Ion Type | Observed m/z | Fragment Description | Source |
| This compound | 286.37 | [M+H]⁺ | 287.1965 | Protonated molecule | BenchChem[1] |
| This compound | 286.37 | Fragment | 57 | tert-butyl cation [C(CH₃)₃]⁺ | BenchChem[2] |
| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 277.38 | [M+H]⁺ | 278 | Protonated molecule | Royal Society of Chemistry[1] |
| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 277.38 | Fragment | 222 | Loss of isobutylene [M+H-56]⁺ | Royal Society of Chemistry[1] |
Experimental Protocols
Accurate mass spectrometry data is contingent on a well-defined experimental protocol. Below is a typical methodology for the analysis of this compound and related small molecules using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To acquire high-resolution mass spectra for the identification and structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a dilute solution (e.g., 10 µg/mL) for direct infusion or LC-MS analysis by diluting the stock solution with the mobile phase.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
An electrospray ionization (ESI) source is typically used for the analysis of polar to moderately polar small molecules.
-
-
Liquid Chromatography (for LC-MS):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramping to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters (ESI in Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 500 °C.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode for initial identification. For fragmentation studies, tandem mass spectrometry (MS/MS) should be performed by selecting the precursor ion of interest.
-
-
Data Processing:
-
The acquired data is processed using the instrument's software.
-
The exact mass of the molecular ion and its fragments are determined.
-
The elemental composition can be calculated from the high-resolution mass data.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound. The fragmentation is characterized by the loss of the tert-butyl groups, which is a common feature for N-Boc protected amines.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For more in-depth analysis, it is recommended to consult specialized mass spectrometry databases and perform detailed fragmentation studies using tandem mass spectrometry.
References
A Researcher's Guide to Amine Protection: A Comparative Analysis of Boc and Other Common Protecting Groups
In the realm of organic synthesis, particularly in the intricate fields of peptide synthesis and drug development, the judicious selection of an amine protecting group is a critical determinant of synthetic success. The tert-butoxycarbonyl (Boc) group has long been a cornerstone of amine protection strategies due to its reliability and unique cleavage conditions. This guide provides an objective, data-driven comparison of the Boc protecting group with other widely used alternatives, namely Carbobenzyloxy (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc), to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to Amine Protecting Groups
Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can interfere with desired chemical transformations elsewhere in a molecule. Protecting groups serve as temporary masks for amines, rendering them unreactive under specific conditions. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reagents, and readily removable under mild and specific conditions with high efficiency. The concept of "orthogonality," the ability to deprotect one group in the presence of others, is a pivotal consideration in multi-step synthesis.[1][2]
Comparative Analysis of Amine Protecting Groups
The choice of an amine protecting group is dictated by the specific synthetic route, including the stability of the substrate and the need for orthogonal deprotection strategies. The following sections and tables provide a detailed comparison of the key characteristics of Boc, Cbz, Fmoc, and Alloc protecting groups.
General Characteristics and Stability
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carbobenzyloxy) | Fmoc (9-Fluorenylmethoxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Structure | ||||
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] | Base (e.g., Piperidine in DMF)[3] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[4] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[5] | Stable to acid and base.[6] | Stable to acid and catalytic hydrogenation.[7] | Stable to acid and base.[4] |
| Key Advantage | Robust and well-established for both solution and solid-phase synthesis.[1] | Orthogonal to acid- and base-labile groups; imparts crystallinity.[8] | Orthogonal to acid-labile groups; suitable for automated SPPS.[1][] | Orthogonal to acid- and base-labile groups; mild deprotection.[4] |
| Common Side Reactions | Formation of t-butyl cation leading to alkylation of sensitive residues (e.g., Trp, Met).[1] | Incomplete hydrogenolysis; potential for catalyst poisoning. | Aspartimide formation, diketopiperazine formation at the dipeptide stage.[1] | Catalyst sensitivity; potential for allyl scavenging issues. |
Quantitative Comparison of Deprotection Conditions and Yields
The efficiency of deprotection is a critical factor in the overall success of a synthetic sequence. The following table summarizes typical deprotection conditions, reaction times, and reported yields for the four protecting groups. It is important to note that yields are substrate-dependent and can be influenced by various factors including the complexity of the molecule and the presence of other functional groups.
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Boc | 25-50% TFA | Dichloromethane (DCM) | Room Temperature | 15-60 min | >95[] |
| Cbz | H₂, 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1-16 h | >90[10][11] |
| Fmoc | 20% Piperidine | N,N-Dimethylformamide (DMF) | Room Temperature | 5-20 min | >98[][12] |
| Alloc | Pd(PPh₃)₄, Phenylsilane | Dichloromethane (DCM) | Room Temperature | 20-40 min | >95[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.
Protocol 1: General N-Boc Protection of a Primary Amine
Reagents:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine in THF.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine.
Protocol 2: General Deprotection of a Boc-Protected Amine
Reagents:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.
Protocol 3: General N-Cbz Protection of an Amino Acid
Reagents:
-
Amino Acid (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Water/Dioxane
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C and add benzyl chloroformate dropwise while maintaining the pH between 9 and 10.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Cbz protected amino acid.
Protocol 4: General Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis
Reagents:
-
N-Cbz protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: General N-Fmoc Protection of an Amino Acid
Reagents:
-
Amino Acid (1.0 eq)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane/Water
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane.
-
Stir the mixture at room temperature for 4-24 hours.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Fmoc protected amino acid.
Protocol 6: General Deprotection of an Fmoc-Protected Amine
Reagents:
-
N-Fmoc protected amine (1.0 eq)
-
20% Piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. The crude product can often be used directly or purified by chromatography.
Protocol 7: General N-Alloc Protection of an Amine
Reagents:
-
Amine (1.0 eq)
-
Allyl chloroformate (Alloc-Cl) (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine in THF and cool to 0 °C.
-
Add pyridine or triethylamine.
-
Slowly add allyl chloroformate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Alloc protected amine.
Protocol 8: General Deprotection of an Alloc-Protected Amine
Reagents:
-
N-Alloc protected amine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Phenylsilane (PhSiH₃) (1.2-2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Alloc protected amine in DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the scavenger, phenylsilane.
-
Add the palladium catalyst.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonal deprotection strategy decision tree.
Caption: Simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in organic synthesis, offering a robust and reliable method for amine protection. Its stability to a wide range of conditions and its clean, acid-labile deprotection make it a versatile choice for a multitude of synthetic applications. However, the selection of an amine protecting group should be a carefully considered decision based on the specific demands of the synthetic strategy. The Carbobenzyloxy (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups each provide unique advantages in terms of orthogonality and deprotection conditions. A thorough understanding of the characteristics, stability, and experimental protocols associated with each of these protecting groups is essential for the modern synthetic chemist to navigate the complexities of multi-step synthesis and achieve their desired molecular targets with efficiency and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amino Protecting Groups Stability [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
A Comparative Guide to Synthetic Alternatives for Di-tert-butyl piperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the piperazine scaffold is a cornerstone, prized for its versatile physicochemical properties and its prevalence in a myriad of bioactive molecules.[1] The strategic protection of its two secondary amine functionalities is crucial for controlled, sequential synthesis. Di-tert-butyl piperazine-1,4-dicarboxylate, commonly referred to as Di-Boc-piperazine, is a widely utilized building block due to the well-established chemistry of the tert-butoxycarbonyl (Boc) protecting group. However, the demands of complex multi-step syntheses often necessitate orthogonal protection strategies, prompting the exploration of viable alternatives.
This guide provides a comprehensive comparison of this compound with its primary synthetic alternatives: Di-benzyloxycarbonyl piperazine-1,4-dicarboxylate (Di-Cbz-piperazine) and Di-9-fluorenylmethyloxycarbonyl piperazine-1,4-dicarboxylate (Di-Fmoc-piperazine) . This objective analysis, supported by experimental data and detailed protocols, will aid researchers in selecting the optimal protected piperazine for their specific synthetic needs.
Orthogonality of Protection Strategies
The core advantage of employing these alternative protecting groups lies in their orthogonal deprotection chemistries. This allows for the selective removal of one type of protecting group in the presence of others, a critical aspect in the synthesis of complex molecules with multiple functional groups.[2]
Performance Comparison
The choice of a di-protected piperazine derivative depends on a range of factors including stability, ease of synthesis and deprotection, solubility, and cost. The following tables provide a comparative summary of these key performance indicators.
Table 1: General Properties and Stability
| Property | This compound (Di-Boc) | 1,4-Bis(benzyloxycarbonyl)piperazine (Di-Cbz) | 1,4-Bis(9-fluorenylmethoxycarbonyl)piperazine (Di-Fmoc) |
| Appearance | White to off-white crystalline powder | White to off-white solid | White to off-white solid |
| Molecular Weight | 286.37 g/mol [3] | 354.39 g/mol | 474.53 g/mol |
| Melting Point | 162-166 °C[4] | 104-108 °C | 188-192 °C |
| Stability to Acids | Labile (cleaved by strong acids like TFA)[2] | Stable to mild acids, cleaved by strong acids (e.g., HBr/AcOH) | Stable[5] |
| Stability to Bases | Stable | Stable | Labile (cleaved by secondary amines like piperidine)[6] |
| Stability to Hydrogenolysis | Stable | Labile (cleaved by H₂/Pd/C)[7] | Stable, though some reports suggest potential lability[5] |
Table 2: Synthesis and Deprotection
| Parameter | Di-Boc-piperazine | Di-Cbz-piperazine | Di-Fmoc-piperazine |
| Typical Synthesis Yield | High (>90%) | Generally high (>85%) | Variable, can be lower due to steric hindrance |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid[7] | Secondary Amine Base (e.g., 20% Piperidine in DMF)[6] |
| Deprotection Byproducts | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene-piperidine adduct, CO₂[6] |
| Ease of Deprotection | Generally clean and straightforward | Mild conditions for hydrogenolysis, but requires specialized equipment | Fast and efficient, but can lead to side reactions |
Table 3: Solubility and Cost
| Parameter | Di-Boc-piperazine | Di-Cbz-piperazine | Di-Fmoc-piperazine |
| Solubility | Soluble in many organic solvents (DCM, THF, DMF)[2] | Soluble in common organic solvents | Generally less soluble than Di-Boc and Di-Cbz |
| Relative Cost | Moderate[4][8] | Low to Moderate[9][10] | High |
Experimental Protocols
Protocol 1: Synthesis of this compound (Di-Boc-piperazine)
This protocol is a general procedure for the di-protection of piperazine using di-tert-butyl dicarbonate.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethanol (EtOH)
-
Nano-Fe₃O₄ catalyst (optional, for catalysis)[8]
-
Hexane or Ethyl Acetate for recrystallization
Procedure:
-
In a round-bottom flask, add piperazine (1 mmol), ethanol (5 mL), and nano-Fe₃O₄ catalyst (3 mol%)[8].
-
To the stirred mixture, add di-tert-butyl dicarbonate (2.2 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
If a catalyst is used, separate it using an external magnet.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from hexane or ethyl acetate to yield pure Di-Boc-piperazine[8].
Protocol 2: Synthesis of 1,4-Bis(benzyloxycarbonyl)piperazine (Di-Cbz-piperazine)
This procedure outlines the synthesis of Di-Cbz-piperazine from piperazine and benzyl chloroformate.
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve piperazine (1 equivalent) and sodium carbonate (2.5 equivalents) in water.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (2.2 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC).
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Deprotection of this compound (Di-Boc-piperazine)
This protocol describes the acidic cleavage of the Boc groups.
Materials:
-
Di-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Di-Boc-piperazine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.
-
Dissolve the residue in water and carefully basify with saturated NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield piperazine.
Protocol 4: Deprotection of 1,4-Bis(benzyloxycarbonyl)piperazine (Di-Cbz-piperazine)
This protocol details the removal of the Cbz groups via catalytic hydrogenolysis.
Materials:
-
Di-Cbz-piperazine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve Di-Cbz-piperazine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain piperazine.
Protocol 5: Deprotection of 1,4-Bis(9-fluorenylmethoxycarbonyl)piperazine (Di-Fmoc-piperazine)
This protocol outlines the base-mediated cleavage of the Fmoc groups.
Materials:
-
Di-Fmoc-piperazine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Di-Fmoc-piperazine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes (monitor by TLC or LC-MS).
-
Once the reaction is complete, the reaction mixture can be diluted with water and the product extracted with an organic solvent. Note that the dibenzofulvene-piperidine adduct will also be present.
-
Purification is typically achieved by an acidic wash to protonate the piperazine, which can then be extracted into the aqueous phase, leaving the adduct in the organic phase. Subsequent basification of the aqueous phase and extraction will yield the pure piperazine.
Side Reactions and Considerations
-
Di-Boc-piperazine: The primary concern during deprotection is the potential for acid-sensitive functional groups elsewhere in the molecule to be cleaved.
-
Di-Cbz-piperazine: Hydrogenolysis is incompatible with other reducible functional groups such as alkenes, alkynes, and some sulfur-containing groups. The catalyst can also be poisoned by certain functional groups.
-
Di-Fmoc-piperazine: The basic conditions for Fmoc removal can lead to side reactions such as aspartimide formation in peptide synthesis.[6][11] The dibenzofulvene byproduct can also react with the deprotected amine if not efficiently scavenged by the piperidine.
Conclusion
The selection of a di-protected piperazine is a critical decision in the design of a synthetic route. While Di-Boc-piperazine remains a workhorse due to its ease of use and well-understood chemistry, Di-Cbz-piperazine offers a cost-effective and orthogonally cleavable alternative, particularly for solution-phase synthesis. Di-Fmoc-piperazine, although more expensive, provides an essential orthogonal protecting group strategy for solid-phase peptide synthesis and other applications where acid-labile groups must be preserved. A thorough understanding of the stability, reactivity, and deprotection conditions of each of these alternatives is paramount for the successful execution of complex synthetic endeavors.
References
- 1. US6084096A - Triethylenediamine and piperazine synthesis using zeolite catalysts modified with a silicon-containing compound - Google Patents [patents.google.com]
- 2. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 3. This compound|CAS 76535-75-6 [benchchem.com]
- 4. 76535-75-6 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate AKSci B999 [aksci.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. benchchem.com [benchchem.com]
- 8. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]
- 9. 1-(Benzyloxycarbonyl)piperazine, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 1,4-Disubstituted Piperazine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The 1,4-disubstituted piperazine scaffold is a cornerstone in medicinal chemistry, lauded for its versatile pharmacophoric properties that have led to the development of a wide array of therapeutic agents. The structural flexibility at the 1 and 4 positions allows for fine-tuning of physicochemical and pharmacological properties, enabling the design of compounds with diverse biological activities. This guide presents a comparative analysis of three distinct classes of 1,4-disubstituted piperazine derivatives: indole-based cytotoxic agents, diarylpiperazines with anti-tubercular activity, and piperazine-2,5-diones as antioxidants. The objective is to provide researchers, scientists, and drug development professionals with a clear comparison of their performance, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize the quantitative data for representative compounds from each class, facilitating a direct comparison of their biological activities.
Table 1: Cytotoxic Activity of Indole-Based 1,4-Disubstituted Piperazines [1][2][3][4][5]
| Compound ID | Substitution on Piperazine | HUH7 (Liver Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| 3s | 3,4-Dichlorophenyl | 2.5 | 5.0 | 2.5 |
| 3r | 4-Chlorophenyl | 7.8 | >40 | 8.2 |
| 3q | 4-Fluorophenyl | 10.5 | >40 | 12.5 |
| 5-Fluorouracil | (Standard Drug) | >40 | >40 | 10.0 |
IC₅₀ values represent the concentration of a compound required for 50% inhibition of cell growth.
Table 2: Anti-Tubercular Activity of Diarylpiperazine Derivatives [6][7][8][9][10][11][12]
| Compound ID | Substitution on Phenyl Ring | MIC (µg/mL) against M. tuberculosis H37Rv |
| Compound A | 4-Methyl | 3.125 |
| Compound B | 4-Methoxy | 3.125 |
| Compound C | 2,4-Dichloro | 6.25 |
| Isoniazid | (Standard Drug) | 0.05 |
| Rifampicin | (Standard Drug) | 0.1 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Table 3: Antioxidant Activity of 1,4-Disubstituted Piperazine-2,5-diones [13][14][15][16][17][18][19]
| Compound ID | Substitution at N-1 | Substitution at N-4 | Cell Viability (%) at 20 µM after H₂O₂ insult |
| 9r | 3,5-Dimethoxyphenyl | Cyclopropanecarbonyl | 85.2 |
| 9q | 3,5-Dimethoxyphenyl | Acetyl | 78.5 |
| 9h | 3,5-Dimethoxyphenyl | 4-Fluorobenzoyl | 75.3 |
| Control | (H₂O₂ treated) | - | 50.1 |
Cell viability was assessed in SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Sulforhodamine B (SRB) Assay for Cytotoxicity Testing
This colorimetric assay is employed to determine cell viability by quantifying total cellular protein.
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing five times with 1% (v/v) acetic acid.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity
This colorimetric assay is utilized to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth supplemented with OADC.
-
Compound Dilution: Serially dilute the test compounds in a 96-well microplate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Incubation: Incubate for an additional 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells
This assay evaluates the protective effect of compounds against oxidative stress induced by hydrogen peroxide.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and seed them in 96-well plates.
-
Compound Pre-treatment: Treat the cells with the test compounds for 24 hours.
-
Oxidative Stress Induction: Expose the cells to a final concentration of 200 µM H₂O₂ for 2 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways and experimental workflows are provided below using the DOT language.
SRB Assay Workflow for Cytotoxicity Assessment
MABA Workflow for Anti-Tubercular Screening
IL-6/Nrf2 Signaling Pathway in Oxidative Stress
Conclusion
This guide provides a comparative overview of three distinct classes of 1,4-disubstituted piperazine derivatives, highlighting their potential in different therapeutic areas. The indole-based derivatives show promise as potent cytotoxic agents against various cancer cell lines.[1][2][3][4][5] The diarylpiperazines exhibit significant anti-tubercular activity, offering a potential avenue for the development of new treatments for tuberculosis.[6][7][8][9][10][11][12] The piperazine-2,5-diones demonstrate protective effects against oxidative stress, suggesting their utility in neurodegenerative and other oxidative stress-related diseases.[13][14][15][16][17][18][19] The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings. Further investigation and optimization of these scaffolds are warranted to develop novel and effective therapeutic agents.
References
- 1. [PDF] Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents | Semantic Scholar [semanticscholar.org]
- 2. "Design, synthesis, and biological evaluation of indole-based 1,4-disub" by MERİÇ KÖKSAL AKKOÇ, MİNE YARIM YÜKSEL et al. [journals.tubitak.gov.tr]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Academic Journals [online-journals.tubitak.gov.tr]
- 6. Design, synthesis and evaluation of diarylpiperazine derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine (cYY) mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of potent antitubercular agents: Design, synthesis and biological evaluation of 4-(3-(4-substitutedpiperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and Alternative Methods for the Purity Validation of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods against alternative techniques for the purity validation of piperazine and its derivatives. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable analytical technique for their specific needs, ensuring the quality and safety of pharmaceutical products.
Introduction to Piperazine Purity Analysis
Piperazine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of these compounds is a critical quality attribute, as impurities can impact the efficacy, safety, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry.[1] However, a primary challenge in the analysis of simple piperazine compounds is their lack of a strong UV chromophore, which can lead to poor sensitivity with UV detection.[1]
To address this limitation, several analytical strategies have been developed. These include direct HPLC-UV analysis at low wavelengths, derivatization to enhance UV activity, and the use of alternative technologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The selection of the most appropriate method depends on various factors, including the required sensitivity, the nature of the impurities, and the available instrumentation.[1]
Comparison of Analytical Techniques
The choice of an analytical method for the purity validation of piperazine compounds is a critical decision in the drug development process. While HPLC-UV is a robust and widely accessible method, GC-MS and LC-MS/MS offer distinct advantages, particularly in terms of sensitivity and specificity.
Key Performance Characteristics
The following table summarizes the key performance characteristics of different analytical techniques for the purity validation of piperazine compounds.
| Parameter | Direct HPLC-UV | HPLC-UV with Derivatization | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Chemical modification of the analyte to introduce a UV-active chromophore prior to HPLC-UV analysis. | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection. |
| Key Advantages | Simple, cost-effective, and suitable for routine quality control of bulk substances.[1] | Enhanced sensitivity for compounds lacking a strong UV chromophore.[1][2] | High sensitivity and specificity, excellent for volatile and semi-volatile impurities, and provides structural information for unknown identification. | Superior sensitivity and selectivity, applicable to a wide range of compounds, including non-volatile and thermally labile impurities.[3] |
| Key Limitations | Low sensitivity for compounds without strong chromophores.[1] | An additional sample preparation step can introduce errors and increase analysis time.[1] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes. | Higher equipment and maintenance costs. |
| Typical Analytes | Piperazine and its derivatives with some UV absorbance. | Piperazine and derivatives with poor or no UV absorbance. | Volatile and semi-volatile piperazine derivatives and impurities.[4] | A wide range of piperazine derivatives and their metabolites, especially at trace levels. |
Quantitative Performance Data
The following table presents a comparison of quantitative performance data for the different analytical techniques. The data has been compiled from various sources and is intended to be representative.
| Performance Metric | Direct HPLC-UV | HPLC-UV with Derivatization (NBD-Cl) | GC-MS (for BZP and TFMPP) | LC-MS/MS |
| Linearity Range | Analyte dependent | 30 - 350 ppm[2] | 0 - 10 µg/mL[5] | 0.3525 – 2.35 ng/mL (derivatized)[6] |
| Correlation Coefficient (r²) | > 0.99 | > 0.998[2] | > 0.99[5] | > 0.999[6] |
| Accuracy (% Recovery) | Typically 98-102% | 104.87 - 108.06%[2] | 98.6 - 101.2% | 93.6 - 100.5% (derivatized)[6] |
| Precision (%RSD) | < 2% | < 1.13%[2] | < 2.0% | < 2.3% (derivatized)[6] |
| Limit of Detection (LOD) | Analyte dependent | 30 ppm[2] | 0.002 - 0.004 µg/mL[5] | 0.1175 ng/mL (derivatized)[6] |
| Limit of Quantification (LOQ) | Analyte dependent | 90 ppm[2] | 0.008 - 0.016 µg/mL[5] | 0.3525 ng/mL (derivatized)[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific piperazine compounds and instrumentation.
Direct Reversed-Phase HPLC-UV Method
This method is suitable for the routine purity assessment of piperazine compounds where high sensitivity is not a primary requirement.[1]
-
Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0). A typical starting point is a 20:80 (v/v) ratio of acetonitrile to buffer.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
HPLC-UV Method with Derivatization (using NBD-Cl)
This method is employed when higher sensitivity is required for piperazine compounds that lack a strong UV chromophore.[2]
-
Derivatizing Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl).
-
Chromatographic Column: Chiralpak IC (250 x 4.6 mm, 5µm).[2]
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 340 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation:
-
Prepare a stock solution of the piperazine sample.
-
Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).
-
Mix the sample solution with the NBD-Cl solution and allow to react to form the UV-active derivative. The reaction may require specific pH and temperature conditions.
-
Dilute the derivatized sample to the desired concentration with the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the analysis of volatile and semi-volatile piperazine derivatives and impurities.[5]
-
GC Column: DB-5 fused-silica capillary column (30 m x 0.25 mm I.D., 1 µm film thickness) or similar.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
For some piperazine compounds, derivatization (e.g., silylation or acylation) may be necessary to improve volatility and chromatographic peak shape.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers the highest sensitivity and selectivity and is suitable for trace-level analysis of a wide range of piperazine compounds.[8]
-
LC Column: Synergi Polar RP column or similar.[8]
-
Mobile Phase A: 1 mM ammonium formate in water.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute less polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.[8]
-
Sample Preparation: Prepare stock solutions of the sample in methanol or acetonitrile at 1 mg/mL. Dilute with the initial mobile phase to a final concentration of 1-10 µg/mL for direct injection. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.
Visualizing Workflows and Logical Relationships
To aid in the understanding of the analytical process and method selection, the following diagrams are provided.
Caption: An overview of the experimental workflow for the purity validation of piperazine compounds.
Caption: A decision tree for selecting the appropriate analytical method for piperazine purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. eurofins.it [eurofins.it]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. scholars.direct [scholars.direct]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thermal versus Acid-Catalyzed Boc Deprotection Efficiency
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boc Deprotection Strategy
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability across a wide range of reaction conditions and its relatively straightforward removal. The selection of an appropriate deprotection method is critical to the success of a synthetic route, directly impacting yield, purity, and functional group tolerance. This guide provides an objective comparison of the two principal methods for Boc deprotection: thermal cleavage and acid-catalyzed hydrolysis. We present a summary of quantitative data, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach to aid researchers in making informed decisions for their specific applications.
Quantitative Comparison of Deprotection Methods
The efficiency of Boc deprotection is highly dependent on the substrate and the chosen conditions. The following table summarizes typical quantitative data for thermal and acid-catalyzed methods for various amine substrates.
| Substrate Type | Method | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Amines (e.g., N-Boc-aniline) | Acid-Catalyzed | p-Toluenesulfonic acid in Choline Chloride | Room Temp | 10-30 min | >95% | [1] |
| Thermal | Methanol | 240 | 30 min | 88% | [2] | |
| Thermal | Trifluoroethanol (TFE) | 240 | 30 min | 93% | [2] | |
| Thermal | Water | 150 | 4 hours | 86% | [3] | |
| Aliphatic Amines (e.g., N-Boc-phenethylamine) | Acid-Catalyzed | p-Toluenesulfonic acid in Choline Chloride | Room Temp | 10-20 min | >95% | [1] |
| Thermal | Trifluoroethanol (TFE) | 240 | 30 min | 44% | [2] | |
| Heterocyclic Amines (e.g., N-Boc-piperidine) | Acid-Catalyzed | 4M HCl in Dioxane | Room Temp | 1-3 hours | High | [4] |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA) in DCM | Room Temp | 1-4 hours | High | [4] | |
| Thermal | Methanol | 150 | 60 min | Low | [2] | |
| Heteroaromatic Amines (e.g., N-Boc-imidazole) | Thermal | Trifluoroethanol (TFE) | 120 | 30 min | 100% | [2] |
| Thermal | Methanol | 120 | 30 min | 100% | [2] |
Deciding Between Thermal and Acid-Catalyzed Deprotection
Acid-catalyzed deprotection is the most common and often most efficient method for removing the Boc group.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily protonate the carbamate, initiating a cascade that liberates the free amine. This method is typically fast and proceeds at room temperature, making it highly convenient for many applications. However, the harsh acidic conditions can be detrimental to acid-labile functional groups elsewhere in the molecule. Neutralization and work-up steps are also required to remove the acid and isolate the free amine.
Thermal deprotection , on the other hand, offers a milder, acid-free alternative.[2][6][7] By heating the Boc-protected amine in a suitable solvent, the carbamate can be cleaved without the need for any reagents. This can be particularly advantageous when dealing with substrates that are sensitive to strong acids. The primary drawback of the thermal method is the often-high temperatures required, which can lead to side reactions or decomposition of thermally sensitive compounds. The efficiency of thermal deprotection is also highly dependent on the substrate and solvent, with heteroaromatic and aromatic amines generally undergoing deprotection more readily than aliphatic amines.[2]
Reaction Mechanisms
To better understand the nuances of each method, it is helpful to examine their respective reaction mechanisms.
Acid-Catalyzed Boc Deprotection
The acid-catalyzed removal of a Boc group is a well-understood E1 elimination pathway:
-
Protonation: The carbamate oxygen is protonated by a strong acid.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.
Thermal Boc Deprotection
The mechanism of thermal Boc deprotection is believed to proceed through a concerted process, avoiding the formation of charged intermediates:
-
Concerted Elimination: Upon heating, the Boc group undergoes a concerted elimination reaction, forming isobutylene, carbon dioxide, and the free amine.
Experimental Protocols
Below are representative experimental protocols for both acid-catalyzed and thermal Boc deprotection.
Protocol 1: Acid-Catalyzed Deprotection of N-Boc-aniline using TFA
Materials:
-
N-Boc-aniline
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-aniline (1.0 eq) in DCM.
-
Add TFA (2.0 - 10.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the aniline product.
Protocol 2: Thermal Deprotection of N-Boc-aniline in Methanol
Materials:
-
N-Boc-aniline
-
Methanol
-
High-pressure reaction vessel or sealed tube
Procedure:
-
Dissolve N-Boc-aniline in methanol in a high-pressure reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 240 °C).[2]
-
Maintain the temperature for the specified time (e.g., 30 minutes), monitoring the reaction progress if possible.[2]
-
After cooling to room temperature, carefully open the vessel.
-
Remove the solvent under reduced pressure to obtain the crude aniline product.
-
Purify the product by column chromatography if necessary.
Conclusion
The choice between thermal and acid-catalyzed Boc deprotection is a critical decision in the design of a synthetic route. Acid-catalyzed methods are generally faster and more broadly applicable but carry the risk of incompatibility with acid-sensitive functional groups. Thermal deprotection provides a milder, reagent-free alternative, particularly for substrates that can withstand high temperatures. By considering the specific characteristics of the substrate and the overall synthetic strategy, researchers can select the most efficient and effective method for their needs, ultimately leading to higher yields and purer products.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored in medicinal chemistry, the piperazine moiety has emerged as a privileged structure, integral to the design of numerous anticancer compounds. This guide provides a comprehensive comparison of the cytotoxic activities of various synthetic piperazine derivatives, drawing upon available preclinical data. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of the structure-activity relationships within this promising class of compounds.
Comparative Cytotoxicity of Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity of several novel piperazine derivatives, expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower value indicates higher cytotoxic potency.
| Compound ID/Name | Description | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| A novel piperazine derivative | - | K562 (Leukemia) | Cell Proliferation Assay | 0.06 - 0.16 | [1] |
| CB01 | - | U87 (Glioblastoma) | Not Specified | < 0.05 | [1] |
| CB01 | - | HeLa (Cervical Cancer) | Not Specified | < 0.05 | [1] |
| RB-1 | - | MDA-MB-231 (Breast Cancer) | Not Specified | 98.34 | [1] |
| Compound 7g | Guanidine derivative | HT-29 (Colon Cancer) | MTT Assay | < 2 | [1] |
| Compound 7g | Guanidine derivative | A549 (Lung Cancer) | MTT Assay | < 2 | [1] |
| Compound 9 | Arylpiperazine derivative | LNCaP (Prostate Cancer) | CCK-8 Assay | < 5 | [1][2] |
| Compound 15 | Arylpiperazine derivative | LNCaP (Prostate Cancer) | CCK-8 Assay | < 5 | [1][2] |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | Not Specified | 1.00 | [3][4] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | Not Specified | 1.35 | [3][4] |
| Compound 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | Not Specified | High cytotoxicity observed | [3] |
| Compound 7a | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Not Specified | Higher cytotoxicity than doxorubicin | [3] |
| Compound 8 | Arylpiperazine derivative | DU145 (Prostate Cancer) | CCK-8 Assay | 8.25 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced literature are provided below. These protocols are foundational for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivatives. Incubate the cells for the desired treatment period (e.g., 72 hours).[1]
-
MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[1]
-
Solubilization: After incubation, the formazan crystals are solubilized, and the absorbance is measured to determine the extent of cell death.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.[1]
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%. Incubate at 4°C for 60 minutes to fix the cells.[1]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air-dry the plates completely.[1]
-
Staining and Measurement: The fixed cells are then stained with Sulforhodamine B, and the bound dye is solubilized for absorbance measurement.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add various concentrations of the piperazine derivatives to the wells.
-
Incubation: Incubate the plate for a specified period.
-
CCK-8 Addition and Measurement: Add CCK-8 solution to each well, incubate, and then measure the absorbance to determine the number of viable cells.
Signaling Pathway: Intrinsic Mitochondrial Apoptosis
Many novel piperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.[1]
Caption: Intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of novel chemical compounds against cancer cell lines.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
Assessing the stability of Di-tert-butyl piperazine-1,4-dicarboxylate under various conditions
A Comparative Guide to the Stability of Di-tert-butyl piperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of this compound (also known as 1,4-di-Boc-piperazine) under various chemical conditions. In drug discovery and development, understanding the stability of building blocks and intermediates is crucial for robust process development and ensuring the quality of the final active pharmaceutical ingredient (API). This document compares the stability of this compound with other commonly used di-protected piperazine alternatives, supported by established chemical principles and outlining detailed experimental protocols for stability assessment.
Comparative Stability of Di-protected Piperazines
The stability of a protected piperazine is primarily dictated by the nature of the protecting groups on the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is known for its sensitivity to acidic conditions while being generally stable to basic and nucleophilic conditions. This characteristic defines its utility and limitations in multi-step organic synthesis.
Below is a comparative summary of the stability of this compound and two common alternatives: Di-benzyl piperazine-1,4-dicarboxylate (di-Cbz-piperazine) and Di-fluorenylmethyloxycarbonyl piperazine-1,4-dicarboxylate (di-Fmoc-piperazine).
| Condition | This compound (Di-Boc) | Di-benzyl piperazine-1,4-dicarboxylate (Di-Cbz) | Di-fluorenylmethyloxycarbonyl piperazine-1,4-dicarboxylate (Di-Fmoc) |
| Acidic (e.g., TFA, HCl) | Labile[1][2][3] | Generally Stable (requires strong acidolysis) | Stable |
| Basic (e.g., NaOH, Piperidine) | Stable[2] | Stable | Labile |
| Thermal | Potentially labile at high temperatures | Generally Stable | Stable |
| Oxidative (e.g., H₂O₂) | Generally Stable[2] | Generally Stable | Stable |
| Reductive (e.g., H₂/Pd) | Stable | Labile | Stable |
| Nucleophiles | Stable[2] | Stable | Stable |
Note: The stability profile of this compound makes it an excellent choice for synthetic routes where basic, oxidative, or reductive conditions are employed, and acidic conditions are avoided until the desired deprotection step. Its alternatives, di-Cbz and di-Fmoc piperazine, offer orthogonal protection strategies, allowing for selective deprotection in the presence of other sensitive functional groups.
Experimental Protocols
To quantitatively assess the stability of this compound, a series of forced degradation studies can be performed. These studies are essential for developing stability-indicating analytical methods.
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 24 hours.
-
Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.
-
At appropriate time points, cool the sample, dissolve/dilute with the mobile phase, and analyze by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution (1 mg/mL) of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare solutions of the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (starting point for development):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from various degradation products. A typical starting point would be a mixture of water (A) and acetonitrile (B), both with 0.1% TFA.
-
Gradient Program: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for assessing the chemical stability of a compound.
Signaling Pathway of Boc Deprotection
This diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine, which is the primary pathway for the degradation of this compound under acidic conditions.
Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.
References
Safety Operating Guide
Safe Disposal of Di-tert-butyl piperazine-1,4-dicarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Di-tert-butyl piperazine-1,4-dicarboxylate are paramount for laboratory safety and environmental protection. This guide provides a step-by-step procedure for its safe disposal, based on information from safety data sheets (SDS).
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to safety protocols during handling and disposal is critical.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Protective gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Protective clothing: A lab coat or apron should be worn to protect against spills.
-
Eye/face protection: Safety goggles or a face shield are necessary to prevent eye contact.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2]
-
Container Management:
-
Keep the chemical in its original or a compatible, properly labeled, and tightly closed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2]
-
-
Waste Collection:
-
For unused or waste product, do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
For spills, carefully sweep or vacuum the solid material, or absorb it with an inert material. Place the collected material into a suitable, labeled container for disposal.[1]
-
-
Engaging a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed chemical waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved contractors.
-
Methods like controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant are appropriate for this type of chemical waste.[3]
-
-
Contaminated Material Disposal:
-
Any materials, such as paper towels or absorbent pads, that come into contact with the chemical should be treated as hazardous waste.
-
Place these contaminated materials in a sealed and properly labeled bag or container for disposal by the licensed waste disposal service.
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill where permissible. Combustible packaging materials may be incinerated under controlled conditions.[3]
-
Crucial "Don'ts":
-
Do not dispose of this compound down the drain or in the regular trash.[1][3]
-
Do not allow the product to enter waterways or the soil.[1]
Emergency Procedures
In case of accidental release, evacuate the area and ensure adequate ventilation.[2] For personal exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] In all cases of significant exposure, seek medical attention.[1]
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
